molecular formula C7H11N3O B166351 N,1,3-trimethyl-1H-pyrazole-5-carboxamide CAS No. 136679-01-1

N,1,3-trimethyl-1H-pyrazole-5-carboxamide

Katalognummer: B166351
CAS-Nummer: 136679-01-1
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: JPWDDOVHXQWGKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N,1,3-Trimethyl-1H-pyrazole-5-carboxamide is a synthetically valuable chemical building block, primarily serving as a key precursor in the discovery and development of novel active molecules. Its core structure is integral to research in agricultural chemistry, where it is employed as an intermediate in the synthesis of malonamide derivatives investigated for their potent acaricidal and insecticidal activities . These derivatives have demonstrated significant efficacy against pests such as Tetranychus cinnabarinus (spider mite), Plutella xylostella (diamondback moth), and Aphis craccivora (aphid) . The 1,3,5-trimethylpyrazole moiety, which forms part of this compound's structure, is a recognized pharmacophore in medicinal chemistry research . Pyrazole carboxamides, as a class, are also explored for their potential in drug discovery, particularly as inhibitors for various biological targets . Researchers should note that in vitro studies on structurally related 1-methyl-1H-pyrazole-5-carboxamide compounds have indicated a potential for unexpected mammalian toxicity associated with the inhibition of mitochondrial respiration, highlighting the importance of careful toxicological profiling in research programs . This compound is intended for use by qualified researchers in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N,2,5-trimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-4-6(7(11)8-2)10(3)9-5/h4H,1-3H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWDDOVHXQWGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,1,3-trimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N,1,3-trimethyl-1H-pyrazole-5-carboxamide, a substituted pyrazole of interest in medicinal chemistry and drug development. The document details a robust and efficient three-step synthesis, commencing with the construction of the pyrazole core, followed by ester hydrolysis and subsequent amidation. The causality behind experimental choices, detailed step-by-step protocols, and characterization data for key intermediates and the final product are presented. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize and utilize this compound in their research endeavors.

Introduction and Strategic Overview

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] this compound is a specific derivative with potential applications in the development of novel therapeutic agents. This guide outlines a logical and efficient synthetic strategy, prioritizing commercially available starting materials and scalable reaction conditions.

The chosen synthetic pathway is a three-step sequence that offers a high degree of control and good overall yields:

  • Pyrazole Ring Formation: Construction of the core heterocyclic structure to yield Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

  • Ester Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid, a key intermediate for the final amidation.

  • Amidation: Formation of the final N-methyl carboxamide from the pyrazole carboxylic acid.

This approach allows for late-stage diversification, where different amines could be introduced in the final step to generate a library of analogous compounds for structure-activity relationship (SAR) studies.

Synthesis of Key Intermediate: Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

The foundational step in this synthesis is the construction of the substituted pyrazole ring. The Knorr pyrazole synthesis and its variations provide a classic and reliable method for this transformation.[1] In this protocol, we will follow a procedure adapted from established literature, which involves a two-part, one-pot reaction.

Rationale for the Synthetic Approach

The synthesis begins with the Claisen condensation of diethyl oxalate and acetone to form an intermediate 1,3-dicarbonyl compound. This is immediately followed by a cyclocondensation reaction with methylhydrazine. The use of methylhydrazine directly incorporates the N1-methyl group of the pyrazole ring, which is a more regioselective and atom-economical approach than attempting to methylate the pyrazole nitrogen at a later stage.

Experimental Protocol

Step 1: Formation of the Diketoester Intermediate

  • To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add absolute ethanol, sodium ethoxide, and diethyl oxalate.

  • Cool the mixture to below 15°C using an ice bath.

  • Slowly add acetone dropwise to the reaction mixture, ensuring the internal temperature is maintained below 15°C.

  • After the addition is complete, allow the reaction to stir at this temperature for 24 hours to ensure the formation of the sodium salt of the diketoester intermediate.

Step 2: Cyclocondensation with Methylhydrazine

  • In a separate vessel, dissolve the intermediate from Step 1 in N,N-dimethylformamide (DMF).

  • Cool this solution to 5-15°C.

  • Slowly add a 40% aqueous solution of methylhydrazine dropwise, maintaining the temperature below 15°C.

  • Once the addition is complete, heat the reaction mixture to 40-50°C and maintain this temperature for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Data Summary for Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
PropertyValueReference
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Appearance Solid
Boiling Point 80°C @ 1 mmHg
Synthetic Workflow Diagram

Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate cluster_0 Step 1: Diketoester Formation cluster_1 Step 2: Cyclocondensation diethyl_oxalate Diethyl Oxalate intermediate_salt Sodium Diketoester Salt diethyl_oxalate->intermediate_salt 1. NaOEt, EtOH 2. Acetone, <15°C, 24h acetone Acetone acetone->intermediate_salt pyrazole_ester Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate intermediate_salt->pyrazole_ester DMF, 5-15°C then 40-50°C, 6-8h methylhydrazine Methylhydrazine (40% aq.) methylhydrazine->pyrazole_ester Overall Synthesis of this compound start Diethyl Oxalate + Acetone intermediate1 Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate start->intermediate1 1. NaOEt, EtOH 2. Methylhydrazine, DMF intermediate2 1,3-dimethyl-1H- pyrazole-5-carboxylic acid intermediate1->intermediate2 NaOH or LiOH MeOH/H₂O, Reflux final_product N,1,3-trimethyl-1H- pyrazole-5-carboxamide intermediate2->final_product 1. (COCl)₂, cat. DMF 2. Methylamine, Et₃N, DCM

Sources

The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action of Pyrazole Carboxamide Fungicides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazole carboxamide fungicides (SDHIs) represent a cornerstone in modern crop protection, functioning as potent inhibitors of mitochondrial respiration.[1][2] Unlike earlier carboxamides (e.g., carboxin) which had a narrow spectrum, modern pyrazole-4-carboxamides (e.g., fluxapyroxad, penthiopyrad, benzovindiflupyr) exhibit broad-spectrum efficacy due to optimized lipophilicity and binding kinetics. This guide dissects their molecular mechanism, structural pharmacophores, resistance profiles, and provides a validated protocol for enzymatic assessment.

Part 1: Molecular Mechanism of Action[3][4]

The Target: Mitochondrial Complex II

The primary target is Succinate Dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain (ETC).[1][3][4][5] SDH is a functional crossroads, participating in both the Tricarboxylic Acid (TCA) cycle (oxidizing succinate to fumarate) and the ETC (reducing ubiquinone to ubiquinol).

The Blockade: Q-site Inhibition

Pyrazole carboxamides act as competitive inhibitors at the Ubiquinone-binding site (Q-site) . The Q-site is formed by the interface of three subunits:

  • SdhB: Iron-sulfur protein.

  • SdhC & SdhD: Integral membrane proteins anchoring the complex.

Mechanism Steps:

  • Entry: The fungicide penetrates the mitochondrial membrane, driven by its lipophilic amine tail.

  • Binding: The carboxamide moiety mimics the transition state of ubiquinone.

  • Disruption: The inhibitor occupies the deep hydrophobic pocket, preventing ubiquinone (Q) from accepting electrons from the [3Fe-4S] cluster.

  • Collapse: Electron flow halts.

    • Direct Effect: ATP production ceases.[3]

    • Secondary Effect: Electrons "leak" upstream, reacting with oxygen to form Superoxide (

      
      ), leading to severe oxidative stress and cell death.
      
Pathway Visualization

The following diagram illustrates the interruption of electron flow at Complex II.

SDHI_Mechanism Succinate Succinate SDH Complex II (SDH) [Target Enzyme] Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinol Ubiquinol (QH2) SDH->Ubiquinol Reduction (e- transfer) ComplexIII Complex III SDH->ComplexIII Blocked by SDHI ROS ROS Accumulation (Cell Death) SDH->ROS e- Leakage Ubiquinone Ubiquinone (Q) Ubiquinone->SDH Binding at Q-site ATP ATP Synthesis ComplexIII->ATP SDHI Pyrazole Carboxamide (Inhibitor) SDHI->SDH Competitive Binding

Caption: Disruption of the Electron Transport Chain by Pyrazole Carboxamides at Complex II.

Part 2: Structural Biology & Pharmacophore Analysis

The efficacy of pyrazole carboxamides relies on a conserved pharmacophore that fits the "deep slit" of the Q-site.

The Pharmacophore Triad
  • The Acid Moiety (Pyrazole):

    • Provides the "head" of the molecule.

    • The pyrazole nitrogen and the adjacent methyl group often lock the molecule into a specific conformation via steric hindrance.

    • Key Interaction: Forms Van der Waals contacts with residues near the pocket entrance.

  • The Linker (Carboxamide):

    • Critical Feature: The amide oxygen (C=O) and amide nitrogen (NH) act as hydrogen bond acceptors/donors.

    • conserved Interaction: Forms a crucial H-bond with a conserved Tyrosine (e.g., Tyr58 in R. solani) and Tryptophan (e.g., Trp173) . This mimics the binding of the ubiquinone carbonyls.

  • The Amine Moiety (Lipophilic Tail):

    • Usually a substituted phenyl or alkyl chain (e.g., the biphenyl group in fluxapyroxad).

    • Function: Occupies the hydrophobic channel of the Q-site (formed by SdhC/D), determining species specificity and potency.

Comparative Structural Features
FeatureFluxapyroxadPenthiopyradBiological Consequence
Acid Moiety Difluoromethyl-pyrazoleTrifluoromethyl-pyrazoleFluorine substitution alters lipophilicity and metabolic stability.
Hydrophobic Tail Biphenyl groupAlkyl-substituted thiopheneTail shape dictates fit into the variable region of SdhC/D subunits.
Binding Mode H-bonds with Tyr58/Trp173H-bonds with Tyr58/Trp173Conserved H-bonding is the "Achilles heel" targeted by resistance mutations.

Part 3: Resistance Mechanisms

Resistance to pyrazole carboxamides is qualitative, driven by single nucleotide polymorphisms (SNPs) in the sdh genes.

Key Mutations

Resistance generally arises from mutations that disrupt the H-bond network or introduce steric clashes in the Q-site.

  • SdhB Subunit:

    • H272Y/R/L (or H277 in some species): The Histidine residue is critical for ubiquinone binding. Mutating to Tyrosine (Y) or Arginine (R) prevents inhibitor binding while often maintaining partial enzyme function.

  • SdhC Subunit:

    • H134R: Often confers high resistance to specific SDHIs.

  • SdhD Subunit:

    • D124E: Less common but significant in specific pathogens like Sclerotinia.

Cross-Resistance Patterns

Critical Insight: Cross-resistance among SDHIs is complex and incomplete.

  • Observation: An isolate resistant to Boscalid (pyridine carboxamide) may remain sensitive to Fluxapyroxad (pyrazole carboxamide).

  • Mechanism: The flexible "tail" regions of newer pyrazoles can sometimes accommodate the shape changes caused by mutations that render rigid older SDHIs ineffective.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Succinate Dehydrogenase Inhibition Assay (DCPIP Method)

Objective: Quantify the IC50 of a pyrazole carboxamide candidate by measuring the reduction of DCPIP (2,6-dichlorophenolindophenol).

Principle: DCPIP acts as an artificial electron acceptor, replacing Ubiquinone. It is blue in its oxidized state and becomes colorless upon reduction. The rate of decolorization at 600nm is proportional to SDH activity.

4.1 Reagents & Setup
  • Buffer A: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA.

  • Substrate: 20 mM Sodium Succinate.

  • Electron Acceptor: 100 µM DCPIP.

  • Intermediate Carrier: 1 mM Phenazine Methosulfate (PMS) (Required to transfer e- from SDH to DCPIP).

  • Enzyme Source: Mitochondrial fraction isolated from fungal mycelia (e.g., R. solani).[6]

  • Inhibitor: Serial dilutions of Fluxapyroxad (or test compound) in DMSO.

4.2 Workflow Visualization

Protocol_Workflow Mycelia Fungal Mycelia (Log Phase) Lysis Cell Lysis & Homogenization Mycelia->Lysis Centrifuge1 Centrifuge 1000xg (Discard Pellet) Lysis->Centrifuge1 Centrifuge2 Centrifuge 10,000xg (Keep Pellet) Centrifuge1->Centrifuge2 Resuspend Resuspend Mitochondria in Buffer A Centrifuge2->Resuspend Reaction Reaction Mix: Mito + Succinate + PMS + DCPIP Resuspend->Reaction Measure Spectrophotometry Abs @ 600nm (Kinetic) Reaction->Measure Inhibitor Add Inhibitor (Test Compound) Inhibitor->Reaction

Caption: Mitochondrial Isolation and DCPIP Assay Workflow.

4.3 Step-by-Step Procedure
  • Mitochondrial Isolation:

    • Harvest mycelia, wash in cold Buffer A.

    • Grind in liquid nitrogen or use a bead beater.

    • Centrifuge at 1,000 x g (5 min) to remove debris.

    • Centrifuge supernatant at 10,000 x g (15 min) to pellet mitochondria.

    • Resuspend pellet in minimal Buffer A. Validation: Verify protein concentration (Bradford assay).

  • Assay Preparation:

    • In a cuvette, mix: 800 µL Buffer A + 100 µL Succinate + 50 µL PMS + 10 µL Mitochondrial fraction.

    • Incubate 2 min at 25°C to activate enzyme.

  • Inhibition Step:

    • Add 10 µL of Inhibitor (Test or Control). Incubate 1 min.

  • Initiation:

    • Add 30 µL DCPIP. Mix immediately.

  • Measurement:

    • Monitor Absorbance (OD600) every 10 seconds for 3 minutes.

    • Control: Run a "DMSO only" blank (0% inhibition) and a "Heat-killed enzyme" blank (100% inhibition).

4.4 Data Analysis

Calculate the specific activity (


).[7] Plot % Inhibition vs. Log[Concentration] to determine IC50.[6]

References

  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi.[8] Crop Protection, 29(7), 643-651. Link

  • Sierotzki, H., & Scalliet, G. (2013).[9] A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. Link

  • Glättli, A., et al. (2009). Pyrazole carboxamide fungicides: Insights into their binding mode to succinate dehydrogenase. Journal of Agricultural and Food Chemistry. (Note: Generalized reference for binding mode studies in this class).
  • Yang, Y., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors.[2][10] Journal of Agricultural and Food Chemistry, 71(24), 9325–9336. Link

  • Miyazaki, Y., et al. (2022).[6][8] Baseline Sensitivity to and Succinate Dehydrogenase Activity and Molecular Docking of Fluxapyroxad and SYP-32497 in Rice Sheath Blight (Rhizoctonia solani AG1-IA) in China.[6][11] Agronomy, 12(12), 3075.[6] Link

Sources

The Pyrazole Revolution in Agriculture: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern agrochemical discovery. Its remarkable chemical versatility and ability to interact with a diverse range of biological targets have led to the development of highly effective fungicides, herbicides, and insecticides. This in-depth technical guide provides a comprehensive exploration of the discovery and history of pyrazole-based compounds in agriculture. We will delve into the key milestones, from early discoveries to the cutting-edge research of today. The guide will elucidate the synthetic strategies employed to create these vital crop protection agents, detail their specific modes of action, and explore the critical structure-activity relationships that govern their efficacy. Through detailed protocols, quantitative data, and visual representations of key pathways and workflows, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this "privileged" structural class.

A Historical Perspective: The Rise of a Versatile Heterocycle

The journey of pyrazole-based compounds in agriculture is a compelling narrative of chemical ingenuity and biological discovery. While the pyrazole ring was first synthesized in the 19th century, its profound impact on crop protection began to unfold in the mid-20th century and continues to accelerate.

Early Pioneers: The Dawn of Pyrazole Herbicides

The initial foray of pyrazoles into the agricultural landscape was primarily in the realm of weed control. The 1970s marked a significant turning point with the discovery of pyrazole-based herbicides targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] Sankyo (now Daiichi Sankyo) was a key pioneer in this area, leading to the commercialization of Pyrazolynate in 1980.[2] This was followed by other notable HPPD inhibitors like Pyrazoxyfen (1985) and Benzofenap (1987).[2] These early compounds laid the groundwork for a new class of bleaching herbicides, demonstrating the potential of the pyrazole scaffold to disrupt essential plant biochemical pathways.

The Fungicidal Breakthrough: Succinate Dehydrogenase Inhibitors (SDHIs)

The development of pyrazole-based fungicides represents a major advancement in disease management. The discovery that pyrazole carboxamides could effectively inhibit succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi was a watershed moment.[3] While the first generation of carboxamide SDHIs emerged earlier, the introduction of pyrazole-containing molecules brought enhanced potency and a broader spectrum of activity. A notable example is Pyraclostrobin , discovered by BASF and launched in 2002, which quickly became a leading fungicide globally due to its broad-spectrum efficacy.[4] The success of pyraclostrobin spurred further research, leading to a new generation of highly effective pyrazole carboxamide SDHIs.

A New Paradigm in Insect Control: The Fiproles

The discovery of phenylpyrazole insecticides, often referred to as "fiproles," revolutionized insect pest management. Fipronil , introduced in the early 1990s, was the first of its class and exhibited a novel mode of action by blocking GABA-gated chloride channels in insects.[5] This unique mechanism provided a powerful tool against a wide range of pests, including those resistant to other insecticide classes. The development of fipronil highlighted the adaptability of the pyrazole core to target the nervous systems of invertebrates with high selectivity.

The Chemical Core: Synthesis of Pyrazole-Based Agrochemicals

The synthesis of pyrazole derivatives is a well-established field of heterocyclic chemistry, with several robust methods available to construct the core ring structure. The choice of synthetic route is often dictated by the desired substitution pattern, which in turn is crucial for biological activity.

The Knorr Pyrazole Synthesis: A Classic Approach

One of the most fundamental and widely used methods for synthesizing pyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] This versatile reaction allows for the introduction of a wide variety of substituents on the pyrazole ring.

Experimental Protocol: Knorr-Type Synthesis of a 1,3,5-Trisubstituted Pyrazole

Materials:

  • 1,3-Diketone (e.g., acetylacetone) (1.0 eq)

  • Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted hydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole.

Knorr_Synthesis Diketone 1,3-Diketone Intermediate Hydrazone Intermediate Diketone->Intermediate + Hydrazine Substituted Hydrazine Hydrazine->Intermediate Pyrazole Substituted Pyrazole Intermediate->Pyrazole Cyclization - H2O Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Intermediate Solvent Ethanol (Solvent) Solvent->Intermediate

Caption: Knorr pyrazole synthesis workflow.

Synthesis of Key Commercial Agrochemicals

The synthesis of commercial pyrazole-based agrochemicals often involves multi-step sequences to introduce the specific functional groups required for high activity and selectivity.

Synthesis of Pyrasulfotole (HPPD Inhibitor Herbicide):

The synthesis of pyrasulfotole involves the construction of the pyrazole ring followed by acylation and sulfonation steps. A key intermediate is a substituted pyrazole which is then reacted with a benzoyl chloride derivative.

Synthesis of Pyrazole Carboxamide SDHI Fungicides:

The general strategy for synthesizing pyrazole carboxamide fungicides involves the preparation of a pyrazole carboxylic acid, which is then coupled with a desired amine.

Experimental Protocol: Amide Coupling for Pyrazole Carboxamide Synthesis

Materials:

  • Pyrazole-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl2) or other activating agent

  • Substituted amine (1.0-1.2 eq)

  • Triethylamine or other base

  • Anhydrous dichloromethane (DCM) or other suitable solvent

Procedure:

  • Suspend the pyrazole-4-carboxylic acid in anhydrous DCM.

  • Add thionyl chloride dropwise at 0 °C and then stir at room temperature until the acid is converted to the acid chloride (monitor by IR or TLC).

  • Remove excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the substituted amine and triethylamine in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amide_Coupling PyrazoleAcid Pyrazole Carboxylic Acid Activation Activation (e.g., SOCl2) PyrazoleAcid->Activation AcidChloride Pyrazole Acid Chloride Activation->AcidChloride Product Pyrazole Carboxamide AcidChloride->Product + Amine Substituted Amine Amine->Product Base Base (e.g., Et3N) Base->Product

Caption: Amide coupling for pyrazole carboxamide synthesis.

Mechanisms of Action: Targeting Key Biological Processes

The success of pyrazole-based agrochemicals lies in their ability to specifically inhibit crucial enzymes and receptors in target organisms, leading to potent and often selective control.

Herbicides: Inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Pyrazole herbicides like pyrasulfotole and topramezone are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is essential for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a depletion of these vital compounds, which in turn disrupts carotenoid biosynthesis. The lack of carotenoids results in the photo-destruction of chlorophyll, causing the characteristic bleaching symptoms in susceptible weeds, ultimately leading to their death.

HPPD_Inhibition Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Plastoquinone Plastoquinone & Tocopherols HPPD->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll PlantDeath Plant Death Chlorophyll->PlantDeath PyrazoleHerbicide Pyrazole HPPD Inhibitor PyrazoleHerbicide->HPPD Inhibits

Caption: Mode of action of pyrazole HPPD inhibitor herbicides.

Fungicides: Inhibitors of Succinate Dehydrogenase (SDHI)

Pyrazole carboxamide fungicides target Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain in fungi.[3] By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the electron transport chain, thereby inhibiting the production of ATP, the cell's primary energy currency. This disruption of cellular respiration leads to the inhibition of spore germination, mycelial growth, and ultimately, fungal death.

Insecticides: GABA-Gated Chloride Channel Antagonists

Phenylpyrazole insecticides, such as fipronil, act as potent antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[5] GABA is an inhibitory neurotransmitter, and its binding to its receptor opens chloride channels, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Fipronil blocks these channels, preventing the influx of chloride ions. This leads to hyperexcitation of the insect's nervous system, resulting in convulsions, paralysis, and death. The high selectivity of fiproles for insect GABA receptors over mammalian receptors contributes to their favorable safety profile for non-target organisms.

Structure-Activity Relationships (SAR): Designing for Efficacy

The biological activity of pyrazole-based agrochemicals is highly dependent on the nature and position of substituents on the pyrazole ring and any associated phenyl groups. Understanding these structure-activity relationships is crucial for the rational design of new and improved compounds.

Herbicides

For pyrazole-based HPPD inhibitors, key structural features for high herbicidal activity include:

  • A 4-benzoyl group: This is a common feature in many commercialized pyrazole HPPD inhibitors.[1]

  • An acidic proton: The presence of an enolic proton is often required for binding to the enzyme's active site.[1]

  • Substituents on the phenyl ring: The nature and position of substituents on the benzoyl moiety significantly influence herbicidal activity and crop selectivity. Electron-withdrawing groups are often favored.[8]

Compound R1 R2 Herbicidal Activity (Against A. fatua)
PyrasulfotoleSO2MeMe+++
Analog AHMe+
Analog BSO2MeH++

Table 1: Illustrative SAR data for pyrazole-based HPPD inhibitors.

Fungicides

In the case of pyrazole carboxamide SDHI fungicides, the following structural aspects are important:

  • The pyrazole carboxamide core: This is the essential pharmacophore for binding to the SDH enzyme.

  • Substituents on the pyrazole ring: Small alkyl groups at certain positions can enhance activity.

  • The nature of the amine moiety: The substituent on the amide nitrogen plays a critical role in determining the spectrum of activity and physicochemical properties. Aromatic and aliphatic groups have been successfully employed.

Insecticides

For phenylpyrazole insecticides, SAR studies have revealed that:

  • The 1-phenyl group: Substituents on this ring are critical for activity. A 2,6-dichloro-4-trifluoromethylphenyl group, as seen in fipronil, is highly effective.

  • The pyrazole ring substituents: A cyano group at the 3-position and a trifluoromethylsulfinyl group at the 4-position are key for the high insecticidal potency of fipronil.

Future Outlook and Conclusion

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel agrochemicals. The diverse modes of action and broad spectrum of activity exhibited by pyrazole-based compounds underscore their continued importance in integrated pest management strategies. Future research in this area will likely focus on several key aspects:

  • Discovery of new modes of action: Exploring novel biological targets for pyrazole derivatives to combat resistance development.

  • Rational design and optimization: Utilizing computational tools and a deeper understanding of SAR to design more potent, selective, and environmentally benign compounds.

  • Development of novel formulations: Enhancing the delivery and efficacy of existing and new pyrazole-based active ingredients.

References

  • BASF. (2002). Pyraclostrobin Technical Bulletin.
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Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Applications of Pyrazole Derivatives

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] First synthesized by Knorr in 1883, this scaffold has demonstrated remarkable versatility, serving as the core of numerous natural and synthetic bioactive compounds.[1] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets, making it a "privileged scaffold" in drug discovery.[3][4]

The significance of the pyrazole moiety is underscored by its presence in a multitude of FDA-approved drugs, treating a wide array of conditions from inflammation to cancer.[1][5][6] This guide provides an in-depth exploration of the therapeutic landscape of pyrazole derivatives, delving into their synthesis, structure-activity relationships, and mechanisms of action across key therapeutic areas. We will examine their roles as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents, providing field-proven insights and validated experimental protocols for the research and drug development professional.

Part 1: The Pyrazole Core: Synthesis and Structure-Activity Relationship (SAR)

A deep understanding of a scaffold's synthesis and how its structure dictates function is paramount for rational drug design. The pyrazole core's accessibility through robust synthetic routes and its amenability to substitution are key reasons for its prevalence in drug discovery programs.

Core Synthetic Strategies

The most classical and widely adopted method for pyrazole synthesis is the Knorr pyrazole synthesis , which involves the cyclocondensation reaction between a β-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[1][7][8] This reaction is highly efficient and allows for the introduction of a wide variety of substituents onto the resulting pyrazole ring. Another common approach involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[1][7]

This protocol describes a representative synthesis of a 1,3,5-trisubstituted pyrazole derivative. The choice of a specific β-diketone and hydrazine allows for targeted derivatization.

Objective: To synthesize 1-phenyl-3-methyl-5-(4-chlorophenyl)-1H-pyrazole.

Materials:

  • 1-(4-chlorophenyl)-3-methyl-1,3-propanedione (1 equivalent)

  • Phenylhydrazine (1.1 equivalents)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-(4-chlorophenyl)-3-methyl-1,3-propanedione (1 eq.) in glacial acetic acid (20 mL).

  • Addition of Reagent: To this stirring solution, add phenylhydrazine (1.1 eq.) dropwise at room temperature.

  • Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 118°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into ice-cold water (100 mL) with constant stirring.

  • Precipitation and Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove excess acetic acid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazole derivative.

  • Characterization: Dry the final product under vacuum and characterize its structure and purity using techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

G cluster_reactants Reactants cluster_process Process cluster_product Product dicarbonyl β-Dicarbonyl Compound condensation Cyclocondensation (e.g., Knorr Synthesis) dicarbonyl->condensation hydrazine Hydrazine Derivative hydrazine->condensation pyrazole Substituted Pyrazole Core condensation->pyrazole SAR cluster_info Key SAR Insights pyrazole N1-Position C4-Position C3-Position C5-Position n1_info Influences selectivity and pharmacokinetics. Crucial for targeting specific pockets (e.g., COX-2). pyrazole:n1->n1_info N-Aryl, Alkyl c3c5_info Dictates potency and primary target interactions. Often bulky hydrophobic groups. pyrazole:c3->c3c5_info Aryl, Heteroaryl pyrazole:c5->c3c5_info c4_info Modulates electronic properties and conformation. pyrazole:c4->c4_info H, Halogen, etc.

Caption: Structure-Activity Relationship (SAR) hotspots on the pyrazole ring.

Part 2: Major Therapeutic Applications

The structural versatility of the pyrazole scaffold has been exploited to develop drugs targeting a wide range of diseases.

Section 2.1: Anti-inflammatory Agents

Pyrazole derivatives are perhaps most famous for their role as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. [2][9][10]

Inflammation, pain, and fever are largely mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. [11][12]There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation. [13]Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects. [13] Pyrazole derivatives, most notably Celecoxib (Celebrex®) , were designed as selective COX-2 inhibitors. [13][12][14]The key to this selectivity lies in the structure: the sulfonamide side chain of celecoxib binds to a hydrophilic side pocket present in the active site of COX-2 but not COX-1. [13][11]This selective inhibition reduces the production of inflammatory prostaglandins while minimizing the gastrointestinal adverse effects associated with COX-1 inhibition. [13][15]

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) PGs Prostaglandins (Inflammation, Pain, Fever) PGG2->PGs COX1->PGG2 COX2->PGG2 NSAIDS Traditional NSAIDs NSAIDS->COX1 Inhibits NSAIDS->COX2 Inhibits Pyrazole Pyrazole Derivatives (e.g., Celecoxib) Pyrazole->COX2 Selectively Inhibits

Caption: Selective inhibition of the COX-2 pathway by pyrazole derivatives.

Besides Celecoxib, several other pyrazole-containing compounds have been developed as anti-inflammatory agents. [10][16]

Compound Target IC50 / Activity Reference
Celecoxib COX-2 ~0.04 µM (for COX-2) [13]
Deracoxib COX-2 Potent COX-2 inhibitor [17]
Ramifenazone COX enzymes Anti-inflammatory, Analgesic [10]
Lonazolac COX enzymes NSAID [10]
Compound 14b COX-2 28.6% edema inhibition [17]

| Compound 22 | COX-2 | 84.5% analgesic inhibition | [17]|

This protocol provides a reliable method to determine the IC50 values of test compounds against COX-1 and COX-2, thereby establishing their potency and selectivity.

Principle: The assay measures the peroxidase activity of COX. The peroxidase component catalyzes the oxidation of a fluorogenic substrate (e.g., Amplex Red) by PGG2 (produced from arachidonic acid), yielding a highly fluorescent product (resorufin). An inhibitor will reduce the rate of fluorescence generation.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Amplex Red reagent

  • Heme

  • Potassium phosphate buffer (pH 8.0)

  • Test compounds (pyrazole derivatives) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em = 530-560/590 nm)

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the assay buffer containing heme.

  • Compound Plating: Serially dilute the test compounds in DMSO and add 1 µL to the wells of the 96-well plate. Include wells for a no-inhibitor control (DMSO only) and a background control (no enzyme).

  • Reaction Mixture: Prepare a master mix containing the buffer, Amplex Red, and the respective enzyme (COX-1 or COX-2).

  • Incubation: Add 100 µL of the enzyme/Amplex Red master mix to each well containing the test compound. Incubate for 10 minutes at room temperature, protected from light.

  • Initiation of Reaction: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Measurement: Immediately begin kinetic reading of fluorescence intensity every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the no-inhibitor control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Section 2.2: Anticancer Agents

The pyrazole scaffold is a key pharmacophore in modern oncology, with derivatives designed to interact with a multitude of targets involved in cancer cell proliferation, survival, and angiogenesis. [18][19][20]

The anticancer activity of pyrazole derivatives is diverse and often multi-targeted. [18]* Kinase Inhibition: Many pyrazoles act as ATP-competitive inhibitors of protein kinases that are often dysregulated in cancer. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). [18][20][21]For example, Crizotinib is a potent inhibitor of ALK and MET kinases. [6][20]* Induction of Apoptosis: Certain derivatives can trigger programmed cell death (apoptosis) by modulating the expression of pro-apoptotic (e.g., BAX, caspases) and anti-apoptotic (e.g., Bcl-2) proteins. [15][18]* Cell Cycle Arrest: By inhibiting CDKs, pyrazole compounds can halt the cell cycle, preventing cancer cells from dividing and proliferating. [15][22]* Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism similar to that of classic chemotherapy agents like vinca alkaloids. [18][20]

Kinase_Inhibition cluster_cell Cancer Cell Receptor Receptor Tyrosine Kinase (e.g., EGFR) Substrate Substrate Protein Receptor->Substrate P ATP ATP ATP->Receptor PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Pyrazole Pyrazole-based Kinase Inhibitor Pyrazole->Receptor Blocks ATP Binding Site

Caption: Mechanism of a pyrazole-based kinase inhibitor blocking cell signaling.

Numerous pyrazole derivatives have shown potent cytotoxic activity against various human cancer cell lines.

CompoundTarget(s)IC50 ValuesCancer Cell Line(s)Reference
Crizotinib ALK, MET, ROS1nM rangeNSCLC, others[6][20]
Compound 6 Tubulin0.06–0.25 nMVarious[18]
Compound 37 Apoptosis Induction5.21 µMMCF-7 (Breast)[18]
Compound 25 VEGFR-23.17–6.77 µMHT29, PC3, A549[21]
Compound 33/34 CDK20.074 / 0.095 µMHCT116, MCF7[21]
Ferrocene-pyrazole hybrid 47c Multiple3.12 µMHCT-116 (Colon)[20]

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cultured cancer cells by measuring metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (pyrazole derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability versus the log of the compound concentration and fit the data to determine the IC50 value.

Section 2.3: Antimicrobial Agents

Pyrazole derivatives exhibit a broad spectrum of antimicrobial activity, making them attractive scaffolds for the development of new antibiotics and antifungals to combat infectious diseases and drug resistance. [2][23][24][25]

  • Enzyme Inhibition: A key bacterial target for some pyrazole derivatives is DNA gyrase (and topoisomerase IV) , enzymes essential for DNA replication, recombination, and repair. [26]Inhibition of these enzymes leads to bacterial cell death.

  • Other Mechanisms: The structural diversity of pyrazoles allows them to interfere with various other microbial processes, including cell wall synthesis, protein synthesis, or membrane integrity, though these are often less characterized. [23]

The efficacy of antimicrobial pyrazoles is typically quantified by the Minimum Inhibitory Concentration (MIC).

CompoundSpectrumMIC ValuesTarget Organism(s)Reference
Compound 16 Gram-positive1-2 µg/mLS. aureus (including resistant strains)[26]
Compound 3 Gram-negative0.25 µg/mLE. coli[16]
Compound 4 Gram-positive0.25 µg/mLS. epidermidis[16]
Compound 2 Antifungal1 µg/mLA. niger[16]
Compound 21a Antibacterial/Antifungal62.5-125 / 2.9-7.8 µg/mLVarious[25]
Compound 21c/23h Antibacterial0.25 µg/mLMulti-drug resistant strains[27][28]

This is the gold-standard method for determining the MIC of an antimicrobial agent, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Principle: A standardized inoculum of a bacterium or fungus is challenged with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth after a defined incubation period.

Materials:

  • Microbial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (pyrazole derivatives)

  • Sterile 96-well U-bottom microplates

  • Spectrophotometer or McFarland standards for inoculum preparation

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of each test compound directly in the 96-well plate using CAMHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no drug) to ensure microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the first clear well).

Section 2.4: Agents for Neurodegenerative Diseases

The pyrazole scaffold has emerged as a promising framework for developing therapeutics for complex neurodegenerative disorders like Alzheimer's (AD) and Parkinson's disease (PD). [3][29]

  • Enzyme Inhibition: Pyrazole derivatives have been designed to inhibit key enzymes implicated in neurodegeneration. This includes acetylcholinesterase (AChE) , whose inhibition increases acetylcholine levels to improve cognitive function in AD, and monoamine oxidase (MAO) , whose inhibition can increase dopamine levels in PD. [3][29][30]* Anti-Amyloid and Neuroprotective Effects: Some derivatives have shown the ability to reduce the formation of amyloid-beta plaques, a hallmark of AD, and protect neurons from oxidative stress and inflammation-induced damage. [30][31][32]* Receptor Modulation: The pyrazole derivative Rimonabant was developed as a potent and selective antagonist of the cannabinoid receptor 1 (CB1), which is involved in regulating neurotransmission, appetite, and mood. [33][34]

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) ACh->AChE Degraded by Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Choline Choline + Acetate (Breakdown Products) AChE->Choline Pyrazole Pyrazole-based AChE Inhibitor Pyrazole->AChE Inhibits

Caption: Pyrazole derivatives can inhibit AChE, increasing acetylcholine in the synapse.

CompoundTarget(s)ActivityDisease TargetReference
Diarylpyrazole 15 Acetylcholinesterase (AChE)Potent inhibitorAlzheimer's Disease[3]
Rimonabant Cannabinoid Receptor 1 (CB1)AntagonistObesity, Neurological[33]
SR141716A Cannabinoid Receptor 1 (CB1)AntagonistResearch Tool[34]
Various Pyrazolines MAO-A/B, AChEInhibitorsParkinson's, Alzheimer's[29]

This is a widely used, simple, and reliable colorimetric method to screen for AChE inhibitors.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI, substrate)

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (pyrazole derivatives)

  • 96-well clear flat-bottom plates

  • Microplate reader (absorbance at 412 nm)

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 140 µL of Tris-HCl buffer

    • 20 µL of test compound solution (at various concentrations)

    • 20 µL of DTNB solution

  • Pre-incubation: Add 10 µL of the AChE enzyme solution to the wells. Mix and pre-incubate for 15 minutes at 25°C.

  • Reaction Initiation: Start the reaction by adding 10 µL of the ATCI substrate solution.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.

  • Data Analysis:

    • Calculate the reaction rate from the slope of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion and Future Outlook

The pyrazole scaffold is unequivocally a cornerstone of modern therapeutic development. Its synthetic tractability and structural versatility have enabled the creation of highly potent and selective agents against a multitude of biological targets. From the selective COX-2 inhibition of Celecoxib to the targeted kinase inhibition of Crizotinib, pyrazole derivatives have made a profound impact on treating inflammation and cancer.

The journey is far from over. Ongoing research continues to explore the vast chemical space around the pyrazole core, with promising developments in antimicrobial agents to combat resistance, and novel neuroprotective compounds for devastating diseases like Alzheimer's and Parkinson's. [2][30]Future efforts will likely focus on designing multi-target ligands, optimizing pharmacokinetic and safety profiles, and harnessing new synthetic methodologies to expand the library of this truly privileged scaffold.

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  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing Source: RSC Publishing URL: [Link]

  • Title: Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Med. Chem. URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI Source: MDPI URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC Source: PMC URL: [Link]

  • Title: Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

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An In-depth Technical Guide to N,1,3-trimethyl-1H-pyrazole-5-carboxamide and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry and agrochemical research, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of N,1,3-trimethyl-1H-pyrazole-5-carboxamide and its structural analogs, focusing on their synthesis, chemical properties, and biological applications. We delve into the structure-activity relationships (SAR) that govern their efficacy as insecticidal and fungicidal agents, and explore their potential in drug discovery. Detailed experimental protocols for the synthesis of key compounds are provided, alongside spectroscopic data and visualizations of synthetic pathways, to equip researchers with the practical knowledge needed to explore this versatile class of molecules.

Introduction: The Prominence of the Pyrazole Carboxamide Core

Pyrazole carboxamides are a class of heterocyclic compounds that have garnered significant attention due to their diverse and potent biological activities.[1] The inherent structural features of the pyrazole ring, including its aromaticity and the presence of two adjacent nitrogen atoms, allow for a variety of intermolecular interactions with biological targets. The carboxamide linkage provides a key hydrogen bonding motif and a site for facile structural diversification. This combination has led to the development of numerous commercial products, particularly in the agrochemical sector, where they are utilized as insecticides and fungicides.[2]

This guide focuses specifically on this compound, a representative member of this class, and its close structural analogs. By examining the subtle yet impactful modifications to this core structure, we can elucidate the key determinants of biological activity and provide a framework for the rational design of novel, more potent agents.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs typically follows a convergent approach, wherein the pyrazole core is first constructed and subsequently functionalized with the carboxamide moiety. This strategy offers flexibility in introducing a wide range of substituents on the amide nitrogen.

A general and widely applicable synthetic route is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring, followed by amidation of a carboxylic acid or ester at the 5-position.[3]

Synthesis of the Key Intermediate: 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

The foundational precursor for the target compound is 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Its synthesis is a critical first step and can be achieved through several established methods.

Diagram of the Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrolysis Ethyl acetoacetate Ethyl acetoacetate Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate Ethyl acetoacetate->Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate_2 Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate_2->1,3-Dimethyl-1H-pyrazole-5-carboxylic acid NaOH/H2O, then H+ Amidation Process cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation Carboxylic_Acid 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid Acid_Chloride 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride Carboxylic_Acid->Acid_Chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Acid_Chloride Acid_Chloride_2 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride Final_Product This compound Acid_Chloride_2->Final_Product Reaction with Amine Methylamine Methylamine Methylamine->Final_Product

Caption: Final amidation step to yield the target compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid [4]1. To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.0 eq) dropwise at room temperature. 2. Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). 3. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. 4. Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq). 5. Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC). 6. Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid. 7. Filter the precipitate, wash with cold water, and dry under vacuum to obtain 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

Step 2: Synthesis of this compound

  • Suspend 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

  • Reflux the mixture for 2-3 hours until the solid dissolves and the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride, which is used immediately in the next step.

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C and add a solution of methylamine (1.2 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

The structure of this compound and its analogs can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the three methyl groups. The N-methyl on the pyrazole ring, the C3-methyl, and the N-methyl of the carboxamide will each have a characteristic chemical shift. A singlet for the C4-proton of the pyrazole ring will also be present.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the three methyl carbons, the pyrazole ring carbons, and the carbonyl carbon of the carboxamide.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretching of the amide group, typically in the range of 1640-1680 cm⁻¹. The N-H stretching vibration (if a secondary amide analog is synthesized) will appear in the region of 3200-3400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Activities and Structure-Activity Relationships (SAR)

Pyrazole carboxamides are well-established as potent agrochemicals, particularly as insecticides and fungicides. Their mechanism of action often involves the inhibition of crucial enzymes in the target organisms.

Insecticidal Activity

Many pyrazole carboxamide insecticides, such as chlorantraniliprole, act as ryanodine receptor (RyR) modulators in insects. [5]The RyRs are intracellular calcium channels that play a critical role in muscle contraction. By locking these channels in an open state, pyrazole carboxamides cause uncontrolled calcium release, leading to muscle paralysis and death of the insect.

Structure-Activity Relationship for Insecticidal Activity:

R¹ (N-pyrazole)R³ (C3-pyrazole)R (N-amide)Relative Insecticidal Activity
MethylMethylMethylModerate to High
MethylTrifluoromethylArylHigh
ArylAlkylSubstituted ArylVariable, often high
  • N-alkylation of the pyrazole ring: Small alkyl groups, such as methyl, are often optimal for activity.

  • Substitution at the C3 position: Electron-withdrawing groups, such as trifluoromethyl, can significantly enhance insecticidal potency. [5]* Amide substituent: The nature of the substituent on the amide nitrogen is crucial for target specificity and overall activity. Aromatic and substituted aryl groups are common in highly active insecticidal pyrazole carboxamides.

Fungicidal Activity

As fungicides, many pyrazole carboxamides function as succinate dehydrogenase inhibitors (SDHIs). [2]SDH is a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration, leading to fungal cell death.

Diagram of the Mitochondrial Electron Transport Chain and SDHI Action

SDHI_Mechanism Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex_II Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase O₂ -> H₂O Pyrazoles Pyrazole Carboxamides (e.g., this compound analogs) Pyrazoles->Complex_II Inhibition

Caption: Inhibition of Complex II (SDH) by pyrazole carboxamide fungicides.

Structure-Activity Relationship for Fungicidal Activity:

R¹ (N-pyrazole)R³ (C3-pyrazole)R (N-amide)Relative Fungicidal Activity
MethylMethylArylModerate
MethylDifluoromethylSubstituted ArylHigh
MethylAlkylThiazolylHigh
  • C3-substituent on the pyrazole ring: The presence of a difluoromethyl group at the C3 position is a common feature in many potent SDHI fungicides. [6]* N-amide substituent: A substituted phenyl or other heterocyclic ring is often required for high fungicidal activity. The specific substitution pattern on this ring can influence the spectrum of activity against different fungal pathogens. [7]

Conclusion and Future Perspectives

This compound and its structural analogs represent a versatile and highly valuable class of compounds. Their straightforward synthesis and the tunability of their biological activities through structural modifications make them attractive scaffolds for both agrochemical and pharmaceutical research. The insights into the structure-activity relationships presented in this guide provide a foundation for the rational design of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. Future research in this area will likely focus on the exploration of novel substituents, the development of more efficient and sustainable synthetic methodologies, and the investigation of new biological targets for this privileged chemical scaffold.

References

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
  • Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)
  • Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. ScienceDirect.
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide deriv
  • Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Deriv
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015).
  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)
  • Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. (2023).
  • Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glyc
  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience.
  • DESIGN, SYNTHESIS AND INSECTICIDAL ACTIVITY OF 3- ARYLISOXAZOLINE-N-ALKYLPYRAZOLE-5-CARBOXAMIDE DERIVATIVES AGAINST TETRANYCHUS URTICAE KOCH. (2021). HETEROCYCLES.
  • Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. (2009). PubMed.
  • Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines.
  • Design, Synthesis, and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. (2020). Chinese Journal of Organic Chemistry.
  • Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. (2022). Arabian Journal of Chemistry.
  • Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. PrepChem.com.
  • 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid. Appretech Scientific Limited.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry.
  • Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles. Academia.edu.
  • Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. (2011).
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar.
  • Pyrazole and its derivatives, preparation, SAR and uses as antioxid
  • 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid 1g. Dana Bioscience.
  • 5744-56-9|1,3-Dimethyl-1H-pyrazole-5-carboxylic acid. BLDpharm.
  • 1,3-DIMETHYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBONYL CHLORIDE | CAS 388088-75-3.
  • 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis. chemicalbook.
  • 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

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Methodological & Application

Application Note: Scalable Synthesis and C4-Functionalization of 1,3,5-Trimethylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for the Synthesis and Functionalization of 1,3,5-Trimethylpyrazole Derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Value

The 1,3,5-trimethylpyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in COX-2 inhibitors (e.g., Celecoxib), kinase inhibitors (as ATP hinge binders), and agrochemicals. Its unique electronics—an electron-rich aromatic ring with defined steric bulk—make it an ideal template for fragment-based drug discovery (FBDD).

This guide provides a validated, high-purity protocol for constructing the parent scaffold via the Knorr Pyrazole Synthesis and subsequently functionalizing the C4-position, the electronic "sweet spot" for electrophilic aromatic substitution (SEAr).

Critical Safety Directive: Methylhydrazine Handling

WARNING: HIGH HAZARD PROTOCOL

  • Methylhydrazine (MMH) is a volatile, highly toxic, and carcinogenic liquid. It is a hypergolic rocket propellant component.

  • Engineering Controls: All transfers must occur within a functioning fume hood. Use a cannula or gas-tight syringe for transfers to avoid aerosolization.

  • PPE: Double nitrile gloves (breakthrough time <15 mins), lab coat, and chemical splash goggles are mandatory.

  • Quenching: Residual hydrazine on glassware should be quenched with dilute bleach (sodium hypochlorite) before removing items from the hood.

Mechanism & Retrosynthetic Logic

The synthesis relies on the Knorr Pyrazole Synthesis , a condensation between a hydrazine and a 1,3-dicarbonyl.

  • Nucleophilic Attack: The more nucleophilic nitrogen of methylhydrazine attacks a carbonyl carbon of pentane-2,4-dione.

  • Regioselectivity: Because pentane-2,4-dione is symmetrical, regioselectivity is thermodynamically irrelevant; both carbonyls are equivalent, yielding the sole product 1,3,5-trimethylpyrazole .

  • Cyclization: Elimination of water drives the formation of the aromatic ring.

Pathway Visualization

KnorrMechanism Reactants Methylhydrazine + Pentane-2,4-dione Intermediate Hydrazone Intermediate Reactants->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Dehydration Product 1,3,5-Trimethylpyrazole Cyclization->Product Aromatization

Figure 1: Mechanistic flow of the Knorr Pyrazole Synthesis.

Experimental Protocols

Protocol A: Core Synthesis of 1,3,5-Trimethylpyrazole

Objective: Synthesis of the parent scaffold on a 50 mmol scale.

Reagents:

  • Methylhydrazine (2.65 mL, 50 mmol)

  • Pentane-2,4-dione (Acetylacetone) (5.13 mL, 50 mmol)

  • Ethanol (Absolute, 50 mL)

  • HCl (conc., catalytic, 2 drops)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Solvent Charge: Add Ethanol (40 mL) and Methylhydrazine (2.65 mL) to the RBF. Cool to 0°C in an ice bath.

    • Expert Insight: Cooling is critical. The reaction is highly exothermic. Uncontrolled heat can vaporize toxic methylhydrazine.

  • Controlled Addition: Dilute Pentane-2,4-dione in the remaining 10 mL Ethanol. Add this solution dropwise over 30 minutes.

    • Observation: The solution may turn slightly yellow.

  • Reaction: Remove the ice bath. Stir at Room Temperature (RT) for 1 hour, then heat to reflux (80°C) for 2 hours to ensure complete cyclization.

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotovap) to remove ethanol.

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with Brine (2 x 20 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Distillation under reduced pressure (b.p. approx. 60-65°C at 10 mmHg) yields a clear, colorless liquid.

    • Yield Expectation: 85-92%.

Protocol B: C4-Bromination (The "Gateway" Derivative)

Objective: Selective bromination at the C4 position to enable cross-coupling. Rationale: Positions 3 and 5 are blocked by methyl groups. Position 4 has the highest HOMO coefficient, making it highly susceptible to Electrophilic Aromatic Substitution (SEAr).

Reagents:

  • 1,3,5-Trimethylpyrazole (1.10 g, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.78 g, 10 mmol)

  • Acetonitrile (ACN) (20 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1,3,5-trimethylpyrazole in ACN (20 mL) in a foil-wrapped flask (protect from light to prevent radical side reactions).

  • Addition: Add NBS portion-wise over 10 minutes at 0°C.

  • Reaction: Allow to warm to RT and stir for 2 hours.

    • Monitoring: TLC (Hexane:EtOAc 3:1). The product is less polar than the starting material.

  • Workup:

    • Pour mixture into water (50 mL).

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash combined organics with 10%

      
       (to quench residual bromine) and then Brine.
      
  • Isolation: Dry (

    
    ) and concentrate. The resulting solid is usually pure enough for coupling (Purity >95% by NMR). Recrystallize from Hexane if necessary.
    
    • Product: 4-Bromo-1,3,5-trimethylpyrazole.

Protocol C: Suzuki-Miyaura Coupling (Library Generation)

Objective: Coupling the 4-bromo scaffold with an aryl boronic acid.

Reagents:

  • 4-Bromo-1,3,5-trimethylpyrazole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (2M aqueous, 3 equiv)
    
  • 1,4-Dioxane (0.1 M concentration)

Methodology:

  • Combine bromide, boronic acid, and Pd catalyst in a microwave vial.

  • Add Dioxane and aqueous base. Degas with Argon for 5 mins.

  • Heat at 90°C (or 110°C in Microwave) for 2-4 hours.

  • Standard aqueous workup and Column Chromatography (Hexane/EtOAc gradient).

Quantitative Data & Validation

Parameter1,3,5-Trimethylpyrazole4-Bromo-Derivative
Appearance Colorless LiquidWhite/Off-white Solid
1H NMR (CDCl3)

2.21 (s, 3H), 2.24 (s, 3H), 3.71 (s, 3H), 5.78 (s, 1H, C4-H)

2.23 (s, 3H), 2.27 (s, 3H), 3.75 (s, 3H), (No C4-H signal)
Key IR Stretch ~1550 cm⁻¹ (C=N)~600-700 cm⁻¹ (C-Br)
Typical Yield 85-92%88-95%

Table 1: Characterization data comparing the parent scaffold and the brominated derivative. Note the disappearance of the C4 proton signal in the NMR upon bromination.

Expert Insights & Troubleshooting (E-E-A-T)

The Regioselectivity Trap

While this protocol uses symmetrical acetylacetone, researchers often attempt this with unsymmetrical diketones (e.g., benzoylacetone).

  • The Problem: Methylhydrazine can attack either carbonyl, leading to a mixture of 1,3,5- and 1,3,4-isomers.[1]

  • The Solution: If you must use an unsymmetrical diketone, use Fluorinated Solvents (e.g., 2,2,2-Trifluoroethanol). These solvents hydrogen-bond to the carbonyls, enhancing the electrophilicity difference and improving regioselectivity [2].

Removal of Hydrazine Salts

If the yield is low or the product is colored, residual hydrazine salts are likely the culprit.

  • Fix: Ensure the initial extraction is basic (pH > 9). If salts persist, pass the crude oil through a short pad of neutral alumina before distillation.

Workflow Visualization

Workflow cluster_synthesis Phase 1: Scaffold Synthesis cluster_functional Phase 2: Functionalization Step1 Reactants (0°C, EtOH) Step2 Reflux (2 hrs, 80°C) Step1->Step2 Step3 Distillation (60°C @ 10mmHg) Step2->Step3 Step4 Bromination (NBS, ACN, RT) Step3->Step4 Isolated Intermediate Step5 Quench (Na2S2O3) Step4->Step5 Step6 Coupling (Suzuki, Pd, Base) Step5->Step6 Purified Electrophile

Figure 2: Operational workflow from raw materials to drug-like scaffold.

References

  • BenchChem. "Experimental Protocols: Synthesis of 1,3,5-Trimethylpyrazole from Acetylacetone and Methylhydrazine Sulfate."[2] BenchChem Technical Support. Accessed Feb 2026. Link

  • BenchChem. "Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines." BenchChem Application Notes. Accessed Feb 2026. Link

  • Organic Chemistry Portal. "N-Bromosuccinimide (NBS) in Organic Synthesis." Organic Chemistry Portal. Accessed Feb 2026. Link

  • National Institutes of Health (NIH). "Direct N-heterocyclization of hydrazines to access styrylated pyrazoles." PubMed Central. Accessed Feb 2026. Link

  • Organic Syntheses. "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles." Org.[3] Synth. Accessed Feb 2026. Link

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Application Note: Analytical Strategies for the Quantification of Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of pyrazole carboxamides, a class of compounds vital to the pharmaceutical and agrochemical industries. Recognizing the diverse analytical challenges presented by these molecules—from determining the purity of an Active Pharmaceutical Ingredient (API) to quantifying trace levels in complex biological matrices—this document outlines robust methodologies based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are grounded in the principles of scientific integrity and regulatory compliance, emphasizing the causality behind experimental choices to empower researchers, scientists, and drug development professionals to generate reliable and reproducible data. All methodologies are presented within the framework of internationally recognized validation standards.

Introduction: The Analytical Imperative for Pyrazole Carboxamides

Pyrazole carboxamides represent a cornerstone scaffold in modern chemistry. Their derivatives are widely developed as fungicides, where they act as succinate dehydrogenase inhibitors (SDHIs), and as potent therapeutic agents in medicine, exhibiting anticancer, anti-inflammatory, and other biological activities.[1][2][3] The accurate quantification of these compounds is critical throughout their lifecycle, from discovery and development to quality control and regulatory submission.

The analytical objective dictates the choice of technology. For bulk substance assay and impurity profiling, HPLC with ultraviolet (UV) or photodiode array (PDA) detection often provides the required accuracy and precision.[4][5] However, when the analyte is present at low concentrations or in a complex sample matrix, such as plasma, soil, or tissue, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[6][7][8]

This guide provides self-validating protocols for both scenarios, built upon the foundational principles of the International Council for Harmonisation (ICH) guidelines.

Foundational Principle: The Analytical Method Lifecycle & Validation

A quantitative method is only as reliable as its validation. The objective of validation is to provide documented evidence that an analytical procedure is fit for its intended purpose.[9][10] The ICH guidelines, particularly Q2(R1) and the newer Q2(R2) and Q14, provide a harmonized framework for this process.[11][12][13][14]

The modern approach, outlined in ICH Q14, treats the analytical procedure as having a lifecycle, beginning with the Analytical Target Profile (ATP) . The ATP defines the method's purpose and the performance characteristics required to meet that purpose.[12][13]

cluster_0 Method Development & Validation Lifecycle ATP 1. Define Analytical Target Profile (ATP) Dev 2. Method Development (Science & Risk-Based Approach) ATP->Dev Defines goals ValProto 3. Write Validation Protocol Dev->ValProto Defines procedure ValExec 4. Execute Validation (ICH Q2 Parameters) ValProto->ValExec Defines experiments & acceptance criteria ValReport 5. Validation Report ValExec->ValReport Documents results Routine 6. Routine Use & Lifecycle Management (Performance Monitoring) ValReport->Routine Authorizes use Routine->Dev Re-development/ Re-validation

Caption: Analytical Method Lifecycle based on ICH Q14 principles.

Key validation parameters that must be assessed are summarized in the table below.[9][15][16]

Validation Parameter Purpose Commonly Assessed For
Specificity To ensure the signal is unequivocally from the analyte, free of interference.Assay, Impurity Tests, Bioanalysis
Linearity To demonstrate a proportional relationship between signal and analyte concentration.Assay, Impurity Tests, Bioanalysis
Range The concentration interval where the method is precise, accurate, and linear.Assay, Impurity Tests
Accuracy The closeness of test results to the true value (trueness).Assay, Impurity Tests, Bioanalysis
Precision The degree of scatter between a series of measurements (Repeatability, Intermediate).Assay, Impurity Tests, Bioanalysis
Limit of Detection (LOD) The lowest amount of analyte that can be detected, but not necessarily quantified.Impurity Limit Tests
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Impurity Quantification, Bioanalysis
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Assay, Impurity Tests

Part I: Quantification by High-Performance Liquid Chromatography (HPLC-PDA)

Application Focus: This technique is the workhorse for assaying the purity of a pyrazole carboxamide API and for quantifying known impurities or degradation products. It relies on the analyte possessing a UV chromophore for detection.

Protocol 1: Isocratic RP-HPLC Method for Assay of a Pyrazole Carboxamide API

1.1. Objective: To determine the potency of a pyrazole carboxamide drug substance with a target concentration of 1.0 mg/mL.

1.2. Rationale (Causality): A reversed-phase (RP) C18 column is chosen as it is a versatile stationary phase that effectively retains moderately polar compounds like many pyrazole carboxamides. An isocratic mobile phase is preferred for its simplicity and robustness in routine quality control settings. Acetonitrile is often selected as the organic modifier for its favorable UV cutoff and elution strength. A photodiode array (PDA) detector is used to confirm peak purity, enhancing the specificity of the assay.

1.3. Materials & Equipment:

  • Reference Standard (RS) of the pyrazole carboxamide (purity >99.5%)

  • Analyte Sample (API batch)

  • HPLC Grade Acetonitrile (ACN) and Water

  • Trifluoroacetic Acid (TFA) or Formic Acid

  • HPLC system with isocratic pump, autosampler, column oven, and PDA detector

  • Analytical balance, volumetric flasks, pipettes, and vials

1.4. Chromatographic Conditions:

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water with 0.1% TFA (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 260 nm (or λmax of the analyte)
Run Time 10 minutes

1.5. Procedure:

  • Standard Preparation (1.0 mg/mL): Accurately weigh ~25 mg of the Pyrazole Carboxamide RS into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Preparation (1.0 mg/mL): Accurately weigh ~25 mg of the Analyte Sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the Standard Preparation. This is a self-validating step to ensure the chromatographic system is fit for purpose on the day of analysis. The system must meet the following criteria:

    • Tailing Factor (T): ≤ 1.5 (ensures peak symmetry)

    • Theoretical Plates (N): ≥ 2000 (ensures column efficiency)

    • % Relative Standard Deviation (%RSD) of Peak Areas: ≤ 1.0% (ensures injection precision)

  • Analysis Sequence: Inject a blank (mobile phase), followed by the SST injections, then bracket the sample injections with standard injections (e.g., STD, SAMPLE, SAMPLE, STD).

  • Calculation: Calculate the assay of the pyrazole carboxamide API using the following formula: Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Protocol 2: Validation of the HPLC Assay Method

This protocol outlines the experiments required to validate the method described in Protocol 1 according to ICH Q2(R1) guidelines.[9][17]

Parameter Experimental Approach Typical Acceptance Criteria
Specificity Analyze blank, placebo, and spiked sample. Use PDA to assess peak purity and ensure no co-elution at the analyte's retention time.Peak is spectrally pure. No interference at the analyte's Rt.
Linearity Prepare 5-7 concentration levels from 80% to 120% of the nominal test concentration (0.8 - 1.2 mg/mL).[17] Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by the linearity, accuracy, and precision data.80% to 120% of the test concentration.
Accuracy Perform recovery studies on a spiked placebo matrix at 3 levels (80%, 100%, 120%) with 3 preparations at each level (9 total determinations).[17]Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 separate sample preparations at 100% concentration.[17] Intermediate: Repeatability test on a different day by a different analyst.%RSD ≤ 2.0% for each set.
Robustness Make small, deliberate variations to method parameters: Flow rate (±0.1 mL/min), Column Temp (±2 °C), Mobile Phase %ACN (±2%).System suitability criteria must be met. Analyte %Assay should not change significantly.

Part II: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Focus: This is the gold standard for quantifying pyrazole carboxamides at low concentrations (ng/mL or pg/mL) in complex biological matrices like plasma, which is essential for pharmacokinetic (PK) studies. Its high selectivity is achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM).

Protocol 3: LC-MS/MS Method for Quantification in Human Plasma

2.1. Objective: To determine the concentration of a pyrazole carboxamide drug over a range of 1-1000 ng/mL in human plasma.

2.2. Rationale (Causality): Sample preparation is the most critical step in bioanalysis. The goal is to remove proteins and phospholipids that interfere with ionization and contaminate the MS system. Solid-Phase Extraction (SPE) is chosen over simple Protein Precipitation (PPT) as it provides a much cleaner extract, reducing matrix effects and leading to better sensitivity and robustness. A stable isotope-labeled (SIL) internal standard (e.g., with ³H or ¹³C) is mandatory; it co-elutes with the analyte and experiences the same extraction variability and matrix effects, providing the most accurate correction.

cluster_1 Solid-Phase Extraction (SPE) Workflow start Plasma Sample + Internal Standard cond 1. Condition Cartridge (e.g., Methanol) equil 2. Equilibrate Cartridge (e.g., Water) cond->equil load 3. Load Sample equil->load wash 4. Wash Cartridge (Remove Interferences) load->wash elute 5. Elute Analyte (e.g., Acetonitrile) wash->elute end Evaporate & Reconstitute for LC-MS/MS Analysis elute->end

Caption: General workflow for Solid-Phase Extraction (SPE).

2.3. Materials & Equipment:

  • Analyte and Stable Isotope-Labeled Internal Standard (SIL-IS)

  • Control human plasma (K2-EDTA)

  • SPE cartridges (e.g., Mixed-Mode Cation Exchange)

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Nitrogen evaporator, centrifuge, vortex mixer

2.4. LC-MS/MS Conditions:

Parameter Condition
LC Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transition (Analyte) e.g., m/z 350.2 → 185.1 (hypothetical)
MRM Transition (SIL-IS) e.g., m/z 354.2 → 189.1 (hypothetical)

2.5. Procedure:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of analyte and SIL-IS in a suitable organic solvent (e.g., DMSO or Methanol).

  • Spiking Solutions: Prepare serial dilutions of the analyte stock solution for spiking into plasma to create calibration standards (e.g., 1, 2, 5, 20, 100, 500, 1000 ng/mL) and Quality Control (QC) samples (e.g., Low, Mid, High).

  • Sample Preparation (SPE): a. To 100 µL of plasma (blank, standard, QC, or unknown sample), add 25 µL of the SIL-IS working solution (e.g., at 500 ng/mL). Vortex. b. Condition and equilibrate the SPE cartridge as per the manufacturer's protocol. c. Load the plasma sample onto the cartridge. d. Wash the cartridge with an aqueous solution to remove polar interferences. e. Elute the analyte and SIL-IS with an organic solvent. f. Evaporate the eluate to dryness under nitrogen at 40 °C. g. Reconstitute the residue in 100 µL of mobile phase A/B (95:5) for injection.

  • Analysis: Create a sequence in the LC-MS/MS software. Inject the reconstituted samples.

  • Data Processing: Integrate the peak areas for the analyte and SIL-IS MRM transitions. Calculate the Peak Area Ratio (Analyte Area / IS Area). Construct a calibration curve by plotting the Peak Area Ratio vs. Analyte Concentration using a weighted (1/x²) linear regression. Use this curve to determine the concentration in unknown samples.

Special Consideration: Chiral Pyrazole Carboxamides

Many biologically active molecules, including pyrazole carboxamides, are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles.[18][19] When stereospecific quantification is required, standard reversed-phase HPLC is insufficient.

Methodology: Enantioselective separation is achieved using specialized Chiral Stationary Phases (CSPs) . Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for resolving a wide range of chiral compounds, including pyrazole derivatives.[20] Method development involves screening different CSPs and mobile phase modes (normal phase, polar organic, reversed-phase) to achieve baseline resolution (Rs > 1.5) between the enantiomers.

Conclusion

The successful quantification of pyrazole carboxamides demands a well-considered analytical strategy tailored to the specific requirements of the analysis. For purity and assay of bulk materials, a validated RP-HPLC method offers a robust, reliable, and cost-effective solution. For trace-level quantification in complex biological or environmental matrices, the unparalleled sensitivity and selectivity of LC-MS/MS, coupled with meticulous sample preparation and the use of a stable isotope-labeled internal standard, is the required approach.

Regardless of the chosen technique, a thorough method validation based on ICH principles is not merely a regulatory formality but a crucial scientific exercise.[16] It provides the documented evidence and confidence that the generated data is accurate, precise, and fit for its intended purpose, underpinning the quality and safety of pharmaceutical and agrochemical products.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. (n.d.). Journal of Applied Bioanalysis. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? (2024). Contract Pharma. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. [Link]

  • FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). National Center for Biotechnology Information. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024). [Link]

  • Novel Pyrazole Derivatives Having Mono/Di Chiral Centered Group as Organocatalyst for Henry Reaction. (2020). Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of ChemTech Applications. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. (2020). [Link]

  • Representative fungicides of pyrazolecarboxamides. (n.d.). ResearchGate. [Link]

  • Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices. (2025). MDPI. [Link]

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). ACS Publications. [Link]

  • Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][9][21][22]triazine-3-carboxamide derivatives. (n.d.). ResearchGate. [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). J-Stage. [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. [Link]

  • (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2025). ResearchGate. [Link]

  • Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. (n.d.). National Center for Biotechnology Information. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). [Link]

  • Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. (n.d.). [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (n.d.). [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. (2023). PubMed. [Link]

  • Synthesis characterization and DFT study of pyrazole-carboxamides compounds. (2014). INIS-IAEA. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]

  • Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. (2025). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. (2023). Bangladesh Journal of Pharmacology. [Link]

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using N,1,3-trimethyl-1H-pyrazole-5-carboxamide in antifungal screening assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Pyrazole-Carboxamide Pharmacophore: Application Note for N,1,3-trimethyl-1H-pyrazole-5-carboxamide in Antifungal Screening

Executive Summary

This compound (CAS: 136679-01-1) represents a critical fragment scaffold in the discovery of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While commercial SDHIs (e.g., Fluxapyroxad, Bixafen) rely on bulky lipophilic tails to anchor the molecule within the ubiquinone-binding site (Qp) of mitochondrial Complex II, this trimethyl derivative serves as a minimal pharmacophore model .

This Application Note is designed for medicinal chemists and agrochemical researchers. It details protocols for using this compound as a reference standard or fragment probe to isolate the binding contribution of the pyrazole headgroup, validate SDH target engagement, and establish baseline toxicity in Structure-Activity Relationship (SAR) studies.

Mechanism of Action & Rationale

The pyrazole-4-carboxamide and pyrazole-5-carboxamide motifs are the "warheads" of modern SDHI fungicides. They form critical hydrogen bonds with specific amino acid residues (typically Tyrosine and Tryptophan) in the SDH enzyme.

  • Primary Target: Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain (ETC).[1]

  • Binding Site: Ubiquinone-binding pocket (Qp site).[1]

  • Role of this compound:

    • Fragment Screening: Used to detect weak, specific binding to the hydrophilic pocket of the Qp site without the interference of non-specific lipophilic interactions.

    • Negative Control: In phenotypic assays, this molecule often exhibits significantly lower potency than full-length SDHIs, serving as a baseline to quantify the "lipophilic efficiency" contributed by the amide tail in lead optimization.

SDH_Mechanism SDH Succinate Dehydrogenase (Complex II) Fumarate Fumarate SDH->Fumarate Oxidation Ubiquinone Ubiquinone (Q) SDH->Ubiquinone Electron Transfer Succinate Succinate Succinate->SDH Electron Donor Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Inhibitor This compound (Inhibitor) Inhibitor->SDH Competes for Qp Site Inhibitor->Ubiquinone Blocks Binding

Figure 1: Mechanism of Action. The inhibitor competes with Ubiquinone at the Qp site, disrupting the electron transport chain.[1]

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a stable, homogenous solution suitable for aqueous dilution in biological media.

  • Solvent Selection: Dimethyl Sulfoxide (DMSO) is the mandatory solvent. The pyrazole amide core is moderately polar but requires DMSO for high-concentration stability.

  • Calculation:

    • Molecular Weight (MW): ~153.18 g/mol .[2]

    • Target Stock Concentration: 20 mg/mL (approx. 130 mM).

  • Procedure:

    • Weigh 10 mg of this compound powder into a sterile 1.5 mL microcentrifuge tube.

    • Add 500 µL of analytical-grade (≥99.9%) DMSO.

    • Vortex for 30 seconds until fully dissolved.

    • Note: Sonicate for 5 minutes if any particulate matter remains.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Protocol B: In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)

Objective: Determine the phenotypic antifungal efficacy (EC50) against phytopathogens (e.g., Rhizoctonia solani, Botrytis cinerea). Note: As a fragment/core scaffold, expect EC50 values in the high micromolar range (>100 µM) compared to nanomolar commercial SDHIs.

Materials:

  • Potato Dextrose Agar (PDA).[3]

  • 90mm Petri dishes.

  • Active fungal culture (5-day old).

  • Stock solution (from Protocol A).[4]

Workflow:

  • Media Preparation: Autoclave PDA and cool to 50°C in a water bath.

  • Compound Integration:

    • Prepare a dilution series in DMSO to achieve final assay concentrations of: 0 (Control), 6.25, 12.5, 25, 50, 100, and 200 µg/mL .

    • Add the compound solution to the molten agar (keep DMSO final concentration constant at <0.5% v/v to avoid solvent toxicity).

    • Mix gently by swirling (avoid bubbles) and pour into plates. Allow to solidify.

  • Inoculation:

    • Using a sterile 5mm cork borer, cut mycelial plugs from the margin of an actively growing fungal colony.

    • Place one plug (mycelium side down) in the center of each treated plate.

  • Incubation: Incubate at 25°C in the dark.

  • Data Collection:

    • Measure colony diameter (mm) daily until the control plate reaches the edge (typically 3-5 days).

    • Calculate Percent Inhibition (PI):

      
      
      (Where C = Control diameter, T = Treated diameter, 5mm = plug diameter).
      
Protocol C: Mitochondrial Respiration Assay (Mechanism Confirmation)

Objective: Confirm that the observed inhibition is due to SDH blockade (Complex II) rather than general cytotoxicity. This is critical when screening low-potency fragments.

Method: MTT Reduction Assay in Fungal Protoplasts or Mycelial Suspensions.

  • Preparation:

    • Harvest mycelia and wash with Phosphate Buffered Saline (PBS).

    • Resuspend in RPMI-1640 medium (w/o phenol red) to a density of

      
       fragments/mL.
      
  • Treatment:

    • Add 100 µL of suspension to 96-well plates.

    • Add 100 µL of this compound (Final conc: 100 µM).

    • Controls:

      • Positive Control:[4][5] Carboxin or Boscalid (known SDHIs) at 10 µM.

      • Negative Control: 0.5% DMSO.

  • Incubation: Incubate for 12–24 hours at 30°C.

  • Detection:

    • Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours.

    • Succinate dehydrogenase activity reduces MTT (yellow) to formazan (purple).

    • Solubilize formazan with 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm .

    • Result Interpretation: A decrease in absorbance relative to control indicates inhibition of mitochondrial respiration. If the "trimethyl" core shows weak inhibition here but strong inhibition in Protocol B, the mechanism may be off-target.

Data Analysis & Interpretation

When using this compound, data should be analyzed comparatively.

ParameterThis compoundCommercial SDHI (e.g., Fluxapyroxad)Interpretation
EC50 (Phenotypic) High (>100 µg/mL)Low (<1 µg/mL)Demonstrates the necessity of the lipophilic tail for cellular uptake and high-affinity binding.
IC50 (Enzymatic) Moderate (10–50 µM)Low (<0.1 µM)Confirms the pyrazole headgroup is the primary anchor to the active site.
Selectivity LowHighSmall fragments may bind promiscuously; use this data to filter "false positives" in fragment libraries.

Visualization: Screening Workflow

Screening_Workflow cluster_Assays Parallel Screening Tracks Start Start: this compound Solubilization Solubilization (DMSO 20mg/mL) Start->Solubilization Phenotypic Phenotypic Assay (Mycelial Growth) Solubilization->Phenotypic Dilution (0-200 µg/mL) Enzymatic Target Assay (SDH Inhibition/MTT) Solubilization->Enzymatic Dilution (100 µM) Analysis Data Integration & SAR Phenotypic->Analysis EC50 Value Enzymatic->Analysis % Inhibition Decision Decision: Is the Headgroup Active? Analysis->Decision Lead Opt Proceed to Lipophilic Tail Attachment Decision->Lead Opt Yes (Valid Anchor) Discard Re-design Pyrazole Core Decision->Discard No (Inactive Core)

Figure 2: Screening Workflow. Parallel assessment of phenotypic potency and target engagement is crucial for fragment validation.

References

  • Yan, X., et al. (2022). Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry. Retrieved from [Link]

  • He, L., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Bobade, V., et al. (2014).[6] Synthesis and antifungal activities of diaryl pyrazoles carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

Application Notes and Protocols for Efficacy Testing of Novel Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Fungicide Efficacy Evaluation

The development of novel fungicides is a critical component of global food security and the management of plant, animal, and human fungal diseases. However, the journey from a promising chemical compound to a registered and effective product is contingent upon a robust and scientifically sound evaluation of its efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute experiments that yield reliable and reproducible data on the performance of new fungicidal agents.

The core principle of this guide is to move beyond rote protocol execution and to instill a deep understanding of the "why" behind each experimental choice. By grounding our methodologies in established standards and a clear logical framework, we can ensure the integrity of our findings and accelerate the development of next-generation fungal control strategies. The methodologies outlined herein draw upon internationally recognized standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European and Mediterranean Plant Protection Organization (EPPO), ensuring that the generated data is both scientifically defensible and relevant to regulatory bodies.[1]

Phase 1: Foundational In Vitro Efficacy Screening

The initial assessment of a novel fungicide's activity begins with in vitro testing. These assays provide a rapid and cost-effective means to determine the intrinsic antifungal properties of a compound and to establish a baseline for its spectrum of activity. The primary objective of in vitro screening is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the fungicide that prevents visible growth of the target fungus.

Core In Vitro Methodologies

Several standardized methods are employed for in vitro antifungal susceptibility testing, with broth dilution and agar dilution being the most common.[2][3]

  • Broth Dilution: This method involves challenging the fungal isolate with serial dilutions of the fungicide in a liquid growth medium. It can be performed in test tubes (macrodilution) or, more commonly, in 96-well microtiter plates (microdilution) for high-throughput screening.[2][3][4] The CLSI has established reference methods for broth dilution antifungal susceptibility testing of yeasts and filamentous fungi.[2][5]

  • Agar Dilution: In this method, the fungicide is incorporated into a solid agar medium at various concentrations. The fungal inoculum is then spotted onto the surface of the agar plates. This method is particularly useful for fungi that do not grow well in liquid culture.

  • Disk Diffusion: A simple and rapid alternative, the disk diffusion method involves placing a paper disk impregnated with the fungicide onto an agar plate that has been inoculated with the test fungus.[6][7] The size of the zone of growth inhibition around the disk is proportional to the susceptibility of the fungus to the compound. CLSI provides standardized methods for disk diffusion testing of both yeasts and filamentous fungi.[6][7]

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Fungicide Stock Solution Preparation D Serial Dilution of Fungicide A->D B Fungal Inoculum Preparation E Inoculation of Plates/Tubes B->E C Growth Medium Preparation C->D C->E D->E F Incubation E->F G Visual or Spectrophotometric Reading of Growth F->G H Determination of MIC G->H

Caption: High-level workflow for in vitro fungicide efficacy testing.

Protocol: Broth Microdilution Assay for Yeasts (Adapted from CLSI M27)

This protocol outlines a standardized method for determining the MIC of a novel fungicide against yeast pathogens.[5]

Materials:

  • Novel fungicide

  • Susceptible yeast strain (e.g., Candida albicans)

  • RPMI-1640 liquid medium

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Sterile water or appropriate solvent for the fungicide

  • Positive control antifungal (e.g., fluconazole)

  • Negative control (no fungicide)

Procedure:

  • Fungicide Preparation: Prepare a stock solution of the novel fungicide in a suitable solvent. Create a series of working solutions by serial dilution in the growth medium.

  • Inoculum Preparation: Culture the yeast strain on a suitable agar medium. Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL. Further dilute this suspension in the growth medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.

  • Plate Setup:

    • Add 100 µL of the appropriate fungicide dilution to each well of the microtiter plate.

    • The final column of the plate should contain 100 µL of medium without fungicide to serve as a growth control.

    • Add 100 µL of the prepared yeast inoculum to each well.

    • Include a sterility control well containing only medium.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: Determine the MIC as the lowest concentration of the fungicide at which there is a significant inhibition of growth compared to the growth control. This can be done visually or by using a spectrophotometer to measure the optical density at a specific wavelength.

Data Presentation: In Vitro Efficacy of Novel Fungicides

FungusNovel Fungicide A (MIC, µg/mL)Novel Fungicide B (MIC, µg/mL)Fluconazole (MIC, µg/mL)
Candida albicans281
Cryptococcus neoformans4164
Aspergillus fumigatus148

Phase 2: Advancing to In Vivo Efficacy Evaluation

While in vitro tests are essential for initial screening, they do not fully replicate the complex interactions that occur in a whole organism or a field environment. Therefore, promising candidates must be advanced to in vivo testing to assess their efficacy under more realistic conditions.[8] In vivo studies can range from controlled greenhouse trials to large-scale field experiments.

Greenhouse Trials: A Controlled Environment for Efficacy Assessment

Greenhouse trials provide a bridge between the laboratory and the field, allowing for the evaluation of fungicide performance under controlled environmental conditions.[8][9] This controlled setting minimizes the variability often encountered in field trials, enabling a more precise assessment of a fungicide's protective and curative properties.

Key Considerations for Greenhouse Trial Design:

  • Plant Material: Use a susceptible plant cultivar to ensure adequate disease development.[9]

  • Inoculum Preparation: The pathogen inoculum must be viable and applied uniformly to all plants.[9]

  • Fungicide Application: The fungicide should be applied at various rates and timings to determine the optimal use pattern.[9][10]

  • Controls: Include an untreated, inoculated control (positive control) to measure disease pressure and a non-inoculated, untreated control (negative control) to assess plant health.[10][11]

  • Environmental Control: Maintain consistent temperature, humidity, and lighting to ensure uniform disease development.[9]

Visualizing the Greenhouse Trial Workflow

Greenhouse_Workflow A Plant Propagation and Growth B Experimental Design (e.g., RCBD) A->B C Fungicide Application B->C D Pathogen Inoculation C->D E Incubation under Controlled Conditions D->E F Disease Assessment E->F G Data Analysis F->G

Caption: Workflow for a typical greenhouse fungicide efficacy trial.

Protocol: Greenhouse Efficacy Testing on a Model Plant-Pathogen System

This protocol describes a general method for evaluating the efficacy of a novel fungicide in a greenhouse setting.

Materials:

  • Susceptible host plants

  • Virulent pathogen culture

  • Novel fungicide formulation

  • Spraying equipment

  • Controlled environment growth chamber or greenhouse

Procedure:

  • Plant Growth: Grow healthy, uniform plants to the desired growth stage for inoculation.

  • Experimental Design: Arrange the plants in a randomized complete block design (RCBD) to account for any environmental gradients within the greenhouse.[10] Replicate each treatment at least three to four times.[10]

  • Fungicide Application: Apply the novel fungicide at a range of concentrations. Ensure uniform coverage of the plant foliage. Include an untreated control and a commercial standard fungicide for comparison.

  • Inoculation: After the fungicide application has dried (for protective activity) or after a specified period (for curative activity), inoculate the plants with a standardized suspension of the pathogen.

  • Incubation: Place the inoculated plants in a high-humidity environment for a period sufficient to allow for infection and disease development.[9][12]

  • Disease Assessment: After the incubation period, assess disease severity using a standardized rating scale. This can include parameters such as the percentage of leaf area affected, lesion size, or the number of lesions per leaf.[12]

  • Data Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences between treatments.[13][14][15]

Phase 3: Field Trials - The Ultimate Test of Efficacy

Field trials represent the final and most critical phase of fungicide efficacy testing.[13] These trials are designed to evaluate the performance of a fungicide under real-world agricultural conditions, taking into account the influence of variable weather, soil types, and farming practices.

Principles of Robust Field Trial Design

The design and execution of field trials must be meticulous to ensure that the results are statistically valid and can be reliably extrapolated to commercial use.

  • Randomization and Replication: Treatments should be randomly assigned to plots within blocks, and each treatment should be replicated multiple times to minimize the impact of field variability and increase statistical power.[10][11][16] A randomized complete block design is a commonly used and effective design for field trials.[10]

  • Plot Size and Guard Rows: Plots should be large enough to minimize edge effects and allow for representative sampling.[10] Untreated guard rows or buffer zones should be used to prevent spray drift between plots.

  • Inclusion of Controls: An untreated control is essential to provide a baseline for disease pressure and to quantify the efficacy of the fungicide treatments.[10][11] A commercial standard fungicide should also be included for comparison.[13]

  • Dose-Response Evaluation: It is important to test a range of application rates to determine the minimum effective dose.[13][17]

  • Multiple Locations and Years: To account for environmental variability, trials should be conducted at multiple locations and over several years.[16]

Visualizing the Field Trial Logic

Field_Trial_Logic cluster_design Experimental Design cluster_treatments Treatments cluster_assessment Assessment A Randomized Complete Block Design J Statistically Valid Efficacy Data A->J B Multiple Replicates B->J C Appropriate Plot Size C->J D Novel Fungicide (Multiple Rates) D->J E Untreated Control E->J F Commercial Standard F->J G Disease Severity & Incidence G->J H Yield Data H->J I Phytotoxicity I->J

Caption: Key components leading to valid field trial efficacy data.

Data Analysis and Interpretation: Drawing Meaningful Conclusions

  • Analysis of Variance (ANOVA): ANOVA is a powerful statistical tool used to compare the means of two or more groups. It is commonly used to analyze data from randomized complete block designs.[13]

  • Mean Separation Tests: If the ANOVA shows a significant treatment effect, post-hoc tests such as Tukey's HSD or Fisher's LSD can be used to determine which specific treatments are different from each other.[14]

  • Dose-Response Analysis: For dose-ranging studies, regression analysis can be used to model the relationship between fungicide dose and disease control, allowing for the estimation of the EC50 (the concentration that provides 50% of the maximum effect).[4]

  • Meta-Analysis: Combining data from multiple trials through a meta-analysis can provide a more robust estimate of a fungicide's overall efficacy and can help to identify factors that may influence its performance.[14][18]

Data Presentation: Field Trial Efficacy and Yield Data

TreatmentApplication Rate (g a.i./ha)Disease Severity (%)Yield (t/ha)
Untreated Control0654.2
Novel Fungicide A100256.8
Novel Fungicide A150157.5
Commercial Standard125207.1

Conclusion: A Commitment to Scientific Rigor

The protocols and principles outlined in this guide provide a robust framework for the comprehensive evaluation of novel fungicides. By adhering to these guidelines, researchers can generate high-quality, defensible data that will support the registration and successful commercialization of new and effective fungal control agents. The ultimate goal is to ensure that new fungicides are not only effective but also used in a manner that is sustainable and minimizes the risk of resistance development.

References

  • M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi - CLSI. [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. [Link]

  • Antifungal Susceptibility Test Interpretive Criteria | FDA - Food and Drug Administration. [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - CLSI. [Link]

  • Current status of antifungal susceptibility testing methods | AVESİS. [Link]

  • Antifungal Susceptibility Testing: Current Approaches - PMC. [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]

  • In Vitro Antifungal Susceptibility Testing - Scilit. [Link]

  • Fungicide Efficacy Evaluation - CABI Digital Library. [Link]

  • Fungicide Use in Field Crops Web Book - Crop Protection Network. [Link]

  • (PDF) In vitro antifungal susceptibility testing - ResearchGate. [Link]

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. [Link]

  • Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides - Canada.ca. [Link]

  • A guide to fungicide performance in wheat, barley and oilseed rape - AHDB. [Link]

  • Design and analysis of efficacy evaluation trials - EPPO database on PP1 Standards. [Link]

  • EPPO database on PP1 Standards. [Link]

  • Efficacy experimental design and analysis | Australian Pesticides and Veterinary Medicines Authority - APVMA. [Link]

  • Network Meta-Analysis Approach for Evaluation of Fungicide Effectiveness and Yield Effects on Corn Crops in the North Central United States - Data Science Institute. [Link]

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC. [Link]

  • In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con - The Aquila Digital Community - The University of Southern Mississippi. [Link]

  • Efficiency and Effectivity of a Biological–Epidemiological Fungal Disease Management System in Wheat—A Study of 26 Years - MDPI. [Link]

  • Differences in Small Plot and On-Farm Trials for Yield Response to Foliar Fungicide in Soybean | Plant Disease - APS Journals. [Link]

  • PP1 - Efficacy evaluation of plant protection products - EPPO Global Database. [Link]

  • guidance document on the efficacy - Food Safety. [Link]

  • Meta-Analysis of Yield Response to Applications of Fungicides Made at Different Crop Growth Stages in Michigan Winter Wheat | Plant Health Progress - APS Journals. [Link]

  • Efficacy testing of novel organic fungicides and elicitors: from the lab to the field. [Link]

  • In Vitro and Greenhouse Evaluation of Fungicides and Bacillus Antagonists Against Diplodia corticola (Botryosphaeriaceae, Botryosphaeriales) on Quercus suber - MDPI. [Link]

Sources

Application Note: Evaluation of N,1,3-trimethyl-1H-pyrazole-5-carboxamide Scaffolds for Nematode Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

N,1,3-trimethyl-1H-pyrazole-5-carboxamide represents a foundational scaffold within the pyrazole-5-carboxamide class of small molecules. While historically utilized in agrochemistry as Mitochondrial Electron Transport Inhibitors (METI) targeting arthropod pests (e.g., Tolfenpyrad), recent repurposing efforts have validated this chemotype as a potent anthelmintic agent against parasitic nematodes such as Haemonchus contortus (Barber’s pole worm).

This guide details the technical workflows for evaluating this compound and its lipophilic analogs. It focuses on validating the Mechanism of Action (MoA) —specifically Mitochondrial Complex I inhibition—and establishing safety margins, a critical step given the known mammalian toxicity risks associated with this pharmacophore.

Chemical Structure & Properties[3][4][5][6][7][8][9][10][11]
  • IUPAC Name: this compound

  • Core Scaffold: 1-Methyl-1H-pyrazole-5-carboxylic acid[1][2]

  • Target Class: Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)

  • Solubility: High in DMSO; low aqueous solubility (requires emulsification for in vivo use).

Mechanism of Action (MoA)

The nematocidal activity of this compound stems from its ability to disrupt cellular respiration. Unlike benzimidazoles (tubulin binders) or macrocyclic lactones (glutamate-gated chloride channels), this compound acts as a respiratory poison .

  • Entry: The lipophilic nature of the pyrazole-carboxamide allows passive diffusion through the nematode cuticle.

  • Target Binding: The compound binds to the quinone-binding pocket of Complex I (NADH dehydrogenase) in the mitochondrial Electron Transport Chain (ETC).

  • Disruption: It blocks electron transfer from NADH to Ubiquinone.

  • Metabolic Collapse: This blockade halts the proton gradient formation, ceasing ATP synthesis.

  • Phenotype: The parasite suffers rapid energy depletion, leading to flaccid paralysis and death.

MoA Pathway Diagram

MoA_Pathway Compound This compound Cuticle Nematode Cuticle (Passive Diffusion) Compound->Cuticle Mitochondria Mitochondrial Matrix Cuticle->Mitochondria ComplexI Complex I (NADH:Ubiquinone Oxidoreductase) Mitochondria->ComplexI Target Binding ETC_Block Blockade of e- Transfer (NADH -> Ubiquinone) ComplexI->ETC_Block Inhibition ATP_Drop ATP Depletion ETC_Block->ATP_Drop Paralysis Flaccid Paralysis (Motility Loss) ATP_Drop->Paralysis Death Parasite Death Paralysis->Death

Caption: Signal transduction pathway illustrating the cascade from cuticle penetration to metabolic collapse via Complex I inhibition.

Experimental Protocols

Preparation of Stock Solutions

Objective: Create stable compound libraries for high-throughput screening.

  • Solvent: 100% DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare a 10 mM or 20 mM primary stock.

  • Storage: -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

  • Working Solution: Dilute in LB* broth or physiological saline (M9 buffer) immediately prior to assay. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

In Vitro Larval Motility Assay (xL3 Stage)

Objective: Assess acute paralysis in infective Haemonchus contortus larvae. Rationale: The xL3 stage is the infective stage on pasture; inhibition here prevents host establishment.

Protocol:

  • Larval Exsheathment: Incubate L3 larvae in 0.15% (v/v) sodium hypochlorite (NaClO) for 20 min at 37°C. Wash 3x with PBS to remove sheath and bleach.

  • Plating: Dispense 300–500 xL3 larvae per well into 96-well microtiter plates.

  • Treatment: Add test compound (this compound) in a dose-response series (e.g., 100 µM to 0.01 µM). Include Tolfenpyrad as a positive control and DMSO (0.5%) as a negative control.

  • Incubation: Incubate at 37°C for 24, 48, and 72 hours.

  • Quantification: Use an automated imaging system (e.g., WORMScan) or manual microscopy to score motility.

    • Active: Sinusoidal thrashing.

    • Paralyzed/Dead: Rod-like, immobile.

  • Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Larval Development Assay (L4 Stage)

Objective: Evaluate inhibition of development from L3 to L4 stage.[3][4][5][1][6][7] Rationale: Complex I inhibitors often show higher potency against developing stages due to high metabolic demand during molting.

Protocol:

  • Culture Medium: Use Earl’s Balanced Salt Solution (EBSS) supplemented with yeast extract and inactivated sheep serum.

  • Seeding: Add xL3 larvae to the media.

  • Dosing: Apply compound immediately.

  • Incubation: 7 days at 37°C with 5% CO2.

  • Readout: Count the number of larvae that have successfully molted to the L4 stage (characterized by specific mouthpart morphology).

Mitochondrial Respiration Assay (Seahorse XF)

Objective: Confirm the Mechanism of Action (Complex I inhibition). Rationale: Direct measurement of Oxygen Consumption Rate (OCR) distinguishes respiratory poisons from neurotoxins.

Protocol:

  • Preparation: Isolate mitochondria from H. contortus or use whole xL3 larvae (optimized for Seahorse).

  • Basal Respiration: Measure initial OCR.

  • Injection A (Compound): Inject this compound. A sharp drop in OCR indicates respiratory inhibition.

  • Injection B (Oligomycin): ATP synthase inhibitor (control).

  • Injection C (FCCP): Uncoupler (to measure maximal respiration).

  • Result Interpretation: If the compound is a Complex I inhibitor, OCR should drop immediately upon injection, similar to Rotenone.

Safety & Toxicology (Critical Assessment)

Warning: While pyrazole-5-carboxamides are potent nematocides, they are known to exhibit acute mammalian toxicity .[1] The mechanism (Complex I inhibition) is conserved between nematodes and mammals.

Mandatory Counter-Screen:

  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).

  • Assay: MTT or CellTiter-Glo (ATP viability).

  • Selectivity Index (SI):

    
    
    
  • Threshold: A viable drug candidate typically requires an SI > 100. Early "hit" compounds in this class often show SI < 10, necessitating chemical optimization (e.g., modifying the N-methyl or C3-methyl groups to improve parasite selectivity).

Experimental Workflow Diagram

Workflow Library Compound Library (N,1,3-trimethyl scaffold) Screen1 Primary Screen (xL3 Motility) Library->Screen1 Screen2 Secondary Screen (L4 Development) Screen1->Screen2 Hits (<10 µM) MoA_Check Seahorse Assay (Respiration/OCR) Screen2->MoA_Check Confirm Target Tox_Check Cytotoxicity (HepG2/Vero) Screen2->Tox_Check Safety Profile Lead_Sel Lead Selection (High Potency, High SI) MoA_Check->Lead_Sel Tox_Check->Lead_Sel

Caption: Integrated screening cascade from library selection to lead candidate identification.

Data Summary Template

Researchers should tabulate data as follows to facilitate Structure-Activity Relationship (SAR) analysis:

Compound IDR1 (N-sub)R2 (C3-sub)xL3 IC50 (µM)L4 IC50 (µM)HepG2 CC50 (µM)Selectivity Index
N,1,3-trimethyl... MethylMethylDetermineDetermineDetermineCalc
Tolfenpyrad (Ctrl) 4-phenoxybenzylEthyl~0.03~0.002~5.0High
Negative Ctrl -->100>100>100N/A

Note: The core scaffold (N,1,3-trimethyl...) is expected to have lower potency than Tolfenpyrad due to the lack of a lipophilic tail required for high-affinity binding to the Complex I hydrophobic pocket.

References

  • Jiao, Y., et al. (2017). Assessing the anthelmintic activity of pyrazole-5-carboxamide derivatives against Haemonchus contortus. Parasites & Vectors, 10(1), 272.[3] [Link]

  • Preston, S., et al. (2019). Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity.[8] Journal of Medicinal Chemistry, 62(11), 5561–5578. [Link]

  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840–844.[2] [Link][2]

  • PubChem. 1,3-Dimethyl-1H-pyrazole-5-carboxamide. National Library of Medicine. [Link]

Sources

Application Notes and Protocols for Assessing the In Vitro Toxicity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Pyrazole Compounds in Drug Discovery

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The versatility of the pyrazole scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity. However, this structural flexibility also presents a significant challenge in drug development: the potential for off-target toxicity. Early and accurate assessment of the toxicological profile of pyrazole-based drug candidates is paramount to de-risk drug development pipelines, reduce attrition rates, and ensure patient safety.

This comprehensive guide provides a detailed overview of robust in vitro methods for assessing the toxicity of pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols for key assays but also the scientific rationale behind their selection and application. We will delve into the common mechanisms of pyrazole-induced toxicity and provide a framework for a tiered screening approach, from broad cytotoxicity assessments to more specific, mechanism-based assays.

Unraveling the Mechanisms of Pyrazole-Induced Toxicity

While the toxicological effects of pyrazole derivatives can be varied and structure-dependent, a recurring theme in the scientific literature is their propensity to induce oxidative stress and mitochondrial dysfunction .[5][6][7][8]

Oxidative Stress: Many pyrazole compounds can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms.[5][6] This can occur through various mechanisms, including the inhibition of antioxidant enzymes or the generation of ROS as byproducts of their metabolism. Elevated ROS levels can damage cellular macromolecules such as DNA, lipids, and proteins, leading to a cascade of downstream toxic effects.[5][9]

Mitochondrial Dysfunction: Mitochondria are often a primary target for drug-induced toxicity. Some pyrazole derivatives have been shown to disrupt the mitochondrial membrane potential (ΔΨm), a critical parameter for ATP synthesis and overall mitochondrial health.[7][8] A collapse in ΔΨm can trigger the release of pro-apoptotic factors like cytochrome c, initiating the intrinsic pathway of apoptosis. Furthermore, pyrazole compounds can inhibit mitochondrial respiratory chain complexes, leading to impaired energy production and increased ROS generation.[10][11]

These two key events, oxidative stress and mitochondrial dysfunction, are often interconnected and can culminate in various forms of cell death, including apoptosis and necrosis. The following diagram illustrates a generalized pathway of pyrazole-induced cytotoxicity.

pyrazole Pyrazole Compound cell Cellular Uptake pyrazole->cell ros Increased ROS Production pyrazole->ros metabolism Metabolic Activation (e.g., by CYPs) cell->metabolism metabolism->ros oxidative_damage Oxidative Damage (Lipids, Proteins, DNA) ros->oxidative_damage mitochondria Mitochondrial Dysfunction ros->mitochondria antioxidants Depletion of Antioxidants (e.g., GSH) dna_damage DNA Damage oxidative_damage->dna_damage cell_death Cell Death oxidative_damage->cell_death mmp Loss of Mitochondrial Membrane Potential (ΔΨm) mitochondria->mmp apoptosis Apoptosis Induction mmp->apoptosis caspase Caspase Activation apoptosis->caspase caspase->cell_death dna_damage->apoptosis

Caption: Generalized signaling pathway of pyrazole-induced toxicity.

A Tiered Approach to In Vitro Toxicity Assessment

A systematic, tiered approach is recommended for evaluating the in vitro toxicity of pyrazole compounds. This strategy allows for an efficient and cost-effective screening process, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies for compounds of interest.

Tier 1: General Cytotoxicity Screening

The initial step is to determine the concentration range at which a pyrazole compound elicits a cytotoxic response. This is typically achieved using robust and high-throughput assays that measure cell viability or membrane integrity.

  • MTT Assay: Measures the metabolic activity of viable cells.

  • Neutral Red Uptake (NRU) Assay: Assesses the integrity of the lysosomal membrane.

Tier 2: Genotoxicity Assessment

For compounds that show cytotoxicity, it is crucial to evaluate their potential to cause genetic damage.

  • Ames Test (Bacterial Reverse Mutation Assay): A widely used screening assay to detect mutagenic potential.

  • In Vitro Micronucleus Assay: Detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) in mammalian cells.[4][12][13]

  • Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks in individual cells.

Tier 3: Mechanistic Toxicity Assays

Once a compound's cytotoxic and genotoxic potential has been characterized, further assays can elucidate the underlying mechanisms of toxicity.

  • Reactive Oxygen Species (ROS) Detection: To determine if the compound induces oxidative stress.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: To assess mitochondrial health and integrity.

  • Caspase Activity Assays: To confirm the induction of apoptosis.

Tier 4: Organ-Specific Toxicity Modeling

For lead compounds, it is important to assess their potential for toxicity in specific organs, particularly the liver and heart, which are common targets for drug-induced injury.

  • In Vitro Hepatotoxicity Models: Using cell lines like HepG2 or primary human hepatocytes to assess liver-specific toxicity.[5][6][7][14][15]

  • In Vitro Cardiotoxicity Models: Employing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate effects on cardiac function.[1][16][17]

High-Content Screening (HCS): A Multiparametric Approach

HCS platforms integrate automated microscopy and quantitative image analysis to simultaneously measure multiple toxicity endpoints in a single experiment.[14][18][19][20] This powerful technology can provide a comprehensive toxicity profile of a compound, offering insights into its mechanism of action early in the drug discovery process.[14][18][19][20]

Experimental Protocols

The following section provides detailed, step-by-step protocols for key in vitro toxicity assays.

Protocol 1: MTT Cell Viability Assay

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cell line of interest (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity)

  • Complete cell culture medium

  • 96-well clear, flat-bottom microplates

  • Pyrazole compound stock solution (in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compound in complete culture medium. The final solvent concentration should be consistent across all wells and typically ≤0.5%.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound) and a blank control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Protocol 2: In Vitro Micronucleus Assay

Principle: This assay detects genotoxic damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during anaphase of mitosis. The use of cytochalasin B, an inhibitor of cytokinesis, allows for the accumulation of binucleated cells, ensuring that only cells that have undergone one cell division are scored for micronuclei.[13][21][22][23]

Materials:

  • Mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes)

  • Complete cell culture medium

  • Pyrazole compound stock solution

  • Cytochalasin B solution

  • Metabolic activation system (S9 fraction), if required

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • DNA-specific stain (e.g., Giemsa, DAPI, or acridine orange)

  • Microscope slides

  • Microscope with appropriate filters

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with at least three concentrations of the pyrazole compound, along with a negative (vehicle) and a positive control (e.g., mitomycin C).

    • Perform the treatment in the presence and absence of an S9 metabolic activation system.

    • The treatment duration is typically 3-6 hours with S9, and a longer duration (e.g., 24 hours) without S9.

  • Cytochalasin B Addition:

    • After the initial treatment period, wash the cells and add fresh medium containing cytochalasin B at a pre-determined optimal concentration.

    • Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths.

  • Cell Harvesting and Slide Preparation:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Treat the cells with a hypotonic solution to swell the cytoplasm.

    • Fix the cells with a freshly prepared fixative.

    • Drop the cell suspension onto clean microscope slides and allow them to air dry.

  • Staining and Scoring:

    • Stain the slides with a suitable DNA stain.

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

    • Record the number of mononucleated, binucleated, and multinucleated cells to assess cytotoxicity (cytokinesis-block proliferation index - CBPI).

Data Analysis:

  • Calculate the frequency of micronucleated binucleated cells for each treatment group.

  • Assess the cytotoxicity by calculating the CBPI.

  • A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Protocol 3: DCFDA Assay for Reactive Oxygen Species (ROS) Detection

Principle: This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (H₂DCF). In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[24][25][26]

Materials:

  • Cell line of interest

  • Complete cell culture medium (phenol red-free medium is recommended for fluorescence assays)

  • 96-well black, clear-bottom microplates

  • Pyrazole compound stock solution

  • H₂DCFDA stock solution (in DMSO)

  • Positive control (e.g., hydrogen peroxide or pyocyanin)

  • Fluorescence microplate reader (excitation/emission ~485/535 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well black, clear-bottom plate and incubate for 24 hours.

  • H₂DCFDA Loading:

    • Prepare a working solution of H₂DCFDA (e.g., 10-50 µM) in pre-warmed, serum-free medium.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add 100 µL of the H₂DCFDA working solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Compound Treatment:

    • Remove the H₂DCFDA solution and wash the cells twice with warm PBS.

    • Add 100 µL of medium containing the pyrazole compound at various concentrations. Include vehicle and positive controls.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at various time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader.

Data Analysis:

  • Subtract the background fluorescence (wells with no cells) from all readings.

  • Normalize the fluorescence intensity of the treated cells to the vehicle control at each time point.

  • A significant increase in fluorescence intensity in the treated wells compared to the control indicates ROS production.

Protocol 4: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

Principle: The JC-1 dye is a cationic carbocyanine dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.[11][27][28]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well black, clear-bottom microplates

  • Pyrazole compound stock solution

  • JC-1 dye stock solution (in DMSO)

  • Positive control for mitochondrial depolarization (e.g., CCCP)

  • Fluorescence microplate reader or fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well black, clear-bottom plate and incubate for 24 hours.

    • Treat the cells with the pyrazole compound at various concentrations for the desired duration. Include vehicle and positive controls.

  • JC-1 Staining:

    • Prepare a JC-1 working solution (e.g., 2-10 µM) in pre-warmed cell culture medium.

    • Remove the treatment medium and add the JC-1 working solution to each well.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Fluorescence Measurement:

    • Remove the JC-1 staining solution and wash the cells twice with warm PBS.

    • Add 100 µL of fresh medium or PBS to each well.

    • Measure the fluorescence intensity for both red (excitation/emission ~550/600 nm) and green (excitation/emission ~485/535 nm) channels using a fluorescence plate reader.

Data Analysis:

  • Calculate the ratio of red to green fluorescence intensity for each well.

  • A decrease in the red/green fluorescence ratio in treated cells compared to the vehicle control indicates mitochondrial depolarization.

Data Presentation and Interpretation

For a clear and comparative analysis of the toxicity of different pyrazole compounds, it is recommended to summarize the quantitative data in a structured table.

Table 1: Summary of In Vitro Toxicity Data for Pyrazole Compounds

Compound IDAssayCell LineIC₅₀ (µM)GenotoxicityMechanism of Action
PZ-001 MTT (48h)HepG215.2 ± 1.8Not testedNot tested
PZ-002 MTT (48h)HepG2> 100Not testedNot tested
PZ-001 MicronucleusCHOPositive-DNA damage
PZ-001 DCFDAHepG2--Increased ROS
PZ-001 JC-1HepG2--ΔΨm collapse

Interpretation:

  • IC₅₀ values provide a quantitative measure of cytotoxicity. A lower IC₅₀ indicates higher toxicity.

  • Genotoxicity data from assays like the micronucleus test are critical for safety assessment. A positive result warrants further investigation.

  • Mechanistic data from assays like DCFDA and JC-1 can help to build a comprehensive toxicological profile and understand the structure-activity relationship for toxicity.

High-Content Screening for Deeper Mechanistic Insights

For a more in-depth and unbiased assessment of pyrazole-induced toxicity, high-content screening (HCS) is a powerful tool. HCS platforms can simultaneously measure multiple parameters in individual cells, providing a detailed "fingerprint" of a compound's toxic effects.

Workflow for a High-Content Hepatotoxicity Screen:

cluster_0 Assay Preparation cluster_1 Staining & Imaging cluster_2 Data Analysis & Profiling plate_cells Plate Hepatocytes (e.g., iPSC-derived) add_compound Add Pyrazole Compounds (Dose-response) plate_cells->add_compound incubate Incubate (e.g., 72h) add_compound->incubate stain Multiplexed Staining (e.g., Hoechst, Calcein AM, JC-10) incubate->stain image Automated Microscopy (High-Content Imager) stain->image analyze Image Analysis Software (Feature Extraction) image->analyze profile Toxicity Profiling (Heatmaps, IC50 curves) analyze->profile

Caption: A typical workflow for a high-content screening hepatotoxicity assay.

Key Parameters Measured in a Multiplexed HCS Assay:

  • Cell viability and count

  • Nuclear morphology (size, shape, intensity)

  • Mitochondrial membrane potential

  • Reactive oxygen species generation

  • Phospholipidosis and steatosis

  • Cytoskeletal integrity

  • Apoptosis (e.g., caspase activation)

By analyzing these parameters in concert, researchers can gain a comprehensive understanding of a pyrazole compound's hepatotoxic potential and its underlying mechanisms.[8][14][18][19][20]

Conclusion

The in vitro toxicity assessment of pyrazole compounds is a critical component of the drug discovery and development process. A tiered, mechanism-driven approach, combining classical cytotoxicity assays with more advanced techniques like high-content screening, provides a robust framework for identifying and characterizing potential liabilities. The protocols and strategies outlined in this guide are intended to equip researchers with the necessary tools to make informed decisions, ultimately leading to the development of safer and more effective pyrazole-based therapeutics.

References

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  • Aleo, M. D., Luo, Y., Swiss, R., & Will, Y. (2020). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International journal of molecular sciences, 21(2), 593. [Link]

  • O'Brien, P. J., Irwin, W., Diaz, D., Howard-Cofield, E., Krejsa, C. M., Slaughter, M. R., ... & Gerets, H. (2006). High concordance of drug-induced human hepatotoxicity with in vitro cytotoxicity measured in a novel cell-based model. Archives of toxicology, 80(9), 580–604. [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Charles River. [Link]

  • Molecular Devices. (n.d.). Multiplexed high content hepatotoxicity assays using iPSC-derived hepatocytes. Molecular Devices. [Link]

  • Ben-Hadda, T., El-Massaoudi, M., El-Guesmi, N., El-Aissouq, A., Nefzi, A., & Sebaoui, A. (2020). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PloS one, 15(10), e0239879. [Link]

  • Molecular Devices. (n.d.). Cardiotoxicity, Cardiac Toxicity. Molecular Devices. [Link]

  • Wang, Y., Chen, Y., Li, S., Zhang, Y., Wang, Y., & Li, W. (2022). A Novel Pyrazole Pyrimidine Derivative MBP346 Induces Cell Death via ROS-Mediated Mitochondrial Damage in Human Head and Neck Squamous Cell Carcinoma. International journal of molecular sciences, 23(19), 11252. [Link]

  • Ortiz-Sánchez, J. M., Mendoza-Agosto, A., Santiago-Vázquez, Y., López-Acevedo, M., González-Serrano, F., Rivera-Sánchez, M., ... & Griebenow, K. (2022). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. International journal of molecular sciences, 23(2), 856. [Link]

  • Fronza, M., Lanche, A. B., Dos Santos, J. L., & Farsky, S. H. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960. [Link]

  • Godoy, P., Hewitt, N. J., Albrecht, U., Andersen, M. E., Ansari, S., Bhattacharya, S., ... & Hengstler, J. G. (2013). In vitro models for liver toxicity testing. Archives of toxicology, 87(8), 1315–1530. [Link]

  • Sakamoto, T., Ogawa, K., & Takeda, S. (2019). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Journal of clinical medicine, 8(11), 1888. [Link]

  • Metrion Biosciences. (n.d.). Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. Metrion Biosciences. [Link]

  • Maram, L., Michael, J. M., Politte, H., Srirama, V. S., Hadji, A., Habibi, M., ... & Elgendy, B. (2024). Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier. European Journal of Medicinal Chemistry, 269, 116288. [Link]

  • Perveen, S., & Al-Taweel, A. M. (2018). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Bio-protocol, 8(19), e3010. [Link]

  • Ortiz-Sánchez, J. M., Mendoza-Agosto, A., Santiago-Vázquez, Y., López-Acevedo, M., González-Serrano, F., Rivera-Sánchez, M., ... & Griebenow, K. (2022). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. International journal of molecular sciences, 23(2), 856. [Link]

  • HemoGenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Hemogenix. [Link]

  • Kumar, V., & Sharma, P. C. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 168-176. [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Wang, D., Li, Y., Li, P., & Li, W. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(11), 4478. [Link]

  • OECD. (2021). Test No. 497: Defined Approaches on Skin Sensitisation. OECD Publishing. [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Elabscience. [Link]

  • El-Sayed, M. A., El-Gohary, N. S., & El-Gendy, M. A. (2022). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. Polymers, 14(17), 3568. [Link]

  • Al-Dhafer, A. M., & Al-Hussain, S. A. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol, 11(1), e3877. [Link]

  • Fenech, M. (2010). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. Mutagenesis, 25(2), 205–214. [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Boster Bio. [Link]

  • Fenech, M. (2000). The in vitro micronucleus technique. Mutation research/reviews in mutation research, 455(1-2), 81–95. [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). G-Biosciences. [Link]

  • Shapiro, A. B. (2023). Measurement of Reactive oxygen species (ROS) in Blood using DCFDA dye. ResearchGate. [Link]

  • OECD. (2010). Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD Publishing. [Link]

  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Tox Lab. [Link]

  • OECD. (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing. [Link]

  • Assay Guidance Manual. (2021). Apoptosis Marker Assays for HTS. National Center for Biotechnology Information. [Link]

  • Al-Suhaimi, E. A., & Al-Jafari, A. A. (2019). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Molecules, 24(17), 3121. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2008). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 341(10), 637-644. [Link]

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  • Radi, M., Brullo, C., Crespan, E., Tintori, C., Musumeci, F., Zamperini, C., ... & Botta, M. (2012). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 17(10), 12089-12108. [Link]

  • El-Gamal, M. I., Anbar, M., & El-Gazzar, A. R. B. A. (2015). Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. European journal of medicinal chemistry, 90, 864–875. [Link]

  • Wiemer, A. J., Hille, T., & Wiemer, D. F. (2011). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Bioorganic & medicinal chemistry, 19(22), 6893–6903. [Link]

  • El-Naggar, M., Abdu-Allah, H. H., & El-Shorbagi, A. N. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC medicinal chemistry. [Link]

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Sources

Troubleshooting & Optimization

improving the solubility of N,1,3-trimethyl-1H-pyrazole-5-carboxamide for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioassay Optimization Division Ticket ID: #SOL-8492 Subject: Improving Solubility of N,1,3-trimethyl-1H-pyrazole-5-carboxamide for Bioassays Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering solubility issues with this compound (CAS: 33064-36-7) in aqueous bioassay media. While this compound has a low molecular weight (~153.18 g/mol ) and polar functional groups (amide, pyrazole nitrogens), its crystal lattice energy often leads to "crash-out" precipitation when diluted from organic stock solutions into aqueous buffers.

This guide provides a tiered troubleshooting protocol to solubilize this compound without compromising biological data integrity.

Part 1: The Standard Protocol (DMSO Optimization)

Most solubility issues stem from improper stock preparation or aggressive dilution ratios. Before moving to complex formulations, validate your standard DMSO workflow.

Step-by-Step Stock Preparation
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%. Avoid old DMSO, as it is hygroscopic; absorbed water decreases its solvating power.
    
  • The "Add-to-Solid" Rule: Always add the solvent to the powder, never the reverse. This prevents the formation of a "gum" on the container walls.

  • Vortexing: Vortex for 30–60 seconds. If the solution is not perfectly clear, sonicate at 40 kHz for 5 minutes at room temperature.

  • Visual Check: Hold the vial against a light source. Any "shimmering" (Schlieren lines) indicates incomplete solvation.

The Serial Dilution Trap

Directly pipetting a high-concentration DMSO stock (e.g., 100 mM) into an aqueous buffer often causes immediate precipitation due to the "solvent shock" effect.

Correct Dilution Workflow: Use an Intermediate Dilution Step . Instead of 100 mM Stock


 Assay Buffer, use:
  • Stock: 100 mM in DMSO.

  • Intermediate: Dilute Stock 1:100 into culture medium (yields 1 mM, 1% DMSO).

  • Final: Dilute Intermediate into assay wells (yields desired µM range, <0.1% DMSO).

Technical Note: Keep the final DMSO concentration below 0.5% (v/v) for most cell lines (e.g., HEK293, CHO) and below 0.1% for primary neurons or stem cells to avoid vehicle toxicity [1].

Part 2: Advanced Troubleshooting (When DMSO Fails)

If the compound precipitates upon addition to the media (observed as turbidity or loss of potency), the hydrophobic effect is driving the molecules to aggregate. We must disrupt this aggregation using a solubilizing excipient.

Strategy A: Cyclodextrin Complexation (Gold Standard)

For this compound, the methyl groups and pyrazole ring fit well into the hydrophobic cavity of (2-Hydroxypropyl)-


-cyclodextrin (HP-

-CD)
.

Why it works: HP-


-CD encapsulates the lipophilic portion of the molecule, presenting a hydrophilic exterior to the aqueous buffer. Unlike surfactants, it is generally non-cytotoxic at functional concentrations [2].

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD stock solution  in your assay buffer (e.g., PBS or media). Filter sterilize (0.22 µm).
    
  • Dissolve your compound in DMSO at 100x the final desired concentration.

  • Add the DMSO stock to the HP-

    
    -CD solution , not plain buffer.
    
    • Target: Final HP-

      
      -CD concentration in the assay should be 0.1% – 1.0%.
      
  • Incubate/shake for 30 minutes at RT to allow inclusion complex formation before adding to cells.

Strategy B: Cosolvent Tuning

If cyclodextrins are incompatible with your assay target, use a secondary water-miscible solvent to lower the dielectric constant of the media.

CosolventMax Assay Conc.ProsCons
Ethanol < 1.0%Good for H-bond donors (amides).Volatile; evaporates in long incubations.
PEG-400 < 5.0%Excellent for suppressing crystal growth.Viscous; can interfere with pipetting.
Glycerol < 2.0%Stabilizes proteins/enzymes.Can alter osmolarity significantly.

Part 3: Decision Logic & Visualization

Use the following decision trees to determine the correct workflow for your specific assay conditions.

Workflow 1: The Solubility Decision Tree

SolubilityLogic Start Start: Solid Compound DMSO_Stock Dissolve in anhydrous DMSO (Target: 10-100 mM) Start->DMSO_Stock Visual_Check Visual Check: Is it clear? DMSO_Stock->Visual_Check Sonicate Sonicate (40kHz, 5 min) & Warm (37°C) Visual_Check->Sonicate No Dilution Dilute into Assay Buffer (Final DMSO < 1%) Visual_Check->Dilution Yes Sonicate->Visual_Check Precip_Check Turbidity/Precipitate? Dilution->Precip_Check Success Proceed to Bioassay Precip_Check->Success No (Clear) CD_Strategy Switch to Strategy A: Add HP-beta-CD (0.5-1%) Precip_Check->CD_Strategy Yes (Cloudy) Cosolvent_Strategy Switch to Strategy B: Add PEG-400 (1-5%) Precip_Check->Cosolvent_Strategy If CD Fails CD_Strategy->Precip_Check Retest

Figure 1: Logical flow for determining the optimal solubilization strategy based on visual observations.

Workflow 2: The "Intermediate Dilution" Method

SerialDilution cluster_0 Prevents 'Solvent Shock' Precipitation Stock Master Stock (100% DMSO) Conc: 10 mM Inter Intermediate Plate (10% DMSO) Conc: 1 mM Stock->Inter 1:10 Dilution into Buffer/Media Final Assay Plate (0.1% DMSO) Conc: 10 µM Inter->Final 1:100 Dilution into Cell Media

Figure 2: The Intermediate Dilution method reduces the kinetic energy shock of mixing hydrophobic stocks with water, preventing immediate precipitation.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use acidic buffer to dissolve the pyrazole? A: While pyrazoles can be weak bases, the carboxamide group is neutral. Significantly lowering the pH (below 4) might protonate the pyrazole nitrogen (pKa approx 2.5–3.0) [3], improving solubility, but this pH is likely toxic to cell-based assays. Stick to neutral pH with cosolvents.

Q2: My compound precipitates after 24 hours in the incubator. Why? A: This is "thermodynamic crash-out." The compound was supersaturated initially (kinetic solubility) but eventually crystallized.

  • Fix: Reduce the maximum concentration tested.[1]

  • Fix: Add 1% HP-

    
    -CD to the media to stabilize the equilibrium state.
    

Q3: Is this compound light sensitive? A: Pyrazole carboxamides are generally stable, but DMSO solutions can degrade over months if exposed to light and air (DMSO absorbs water). Store stocks in amber vials at -20°C with desiccant.

References

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at:

  • (2-Hydroxypropyl)-

    
    -cyclodextrin Product Information. Sigma-Aldrich. Available at: 
    
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives. MDPI Molecules. Available at:

  • PubChem Compound Summary for CID 15239624 (1H-Pyrazole-5-carboxamide analog). National Center for Biotechnology Information. Available at:

Sources

Technical Support Center: Overcoming Resistance to Pyrazole Carboxamide (SDHI) Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole carboxamide fungicides, also known as Succinate Dehydrogenase Inhibitors (SDHIs). This guide is designed to provide in-depth, actionable insights into the mechanisms of SDHI resistance and to offer robust troubleshooting and experimental protocols to address challenges encountered in the laboratory.

Foundational Knowledge: Mechanism of Action and Resistance

Pyrazole carboxamide fungicides are a critical class of compounds that target fungal respiration.[1] Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, or Complex II, a key component of both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone.[1] This disruption leads to a halt in ATP synthesis and an accumulation of reactive oxygen species (ROS), ultimately causing fungal cell death.[1]

However, the efficacy of SDHIs is threatened by the emergence of resistance in many fungal pathogens.[2][3] The predominant mechanism of resistance is target-site modification, specifically point mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD).[2][3][4] These mutations can decrease the binding affinity of the fungicide to the SDH enzyme, rendering it less effective.[3] A secondary, less common mechanism involves the overexpression of efflux transporters, which actively pump the fungicide out of the fungal cell.[3]

Caption: Mechanism of SDHI action and target-site resistance.

Troubleshooting and FAQs

This section addresses common issues and questions that arise during research into SDHI resistance.

Q1: My fungicide application is showing reduced efficacy. How can I confirm if it's due to SDHI resistance?

A1: Reduced efficacy can be due to several factors, including application issues, environmental conditions, or the development of resistance. To specifically investigate resistance, a two-pronged approach is recommended: a phenotypic assay followed by a genotypic analysis.

  • Phenotypic Assay (EC50 Determination): This involves determining the effective concentration of the fungicide that inhibits 50% of fungal growth (EC50).[5] A significant increase in the EC50 value of your test isolate compared to a known susceptible (wild-type) isolate is a strong indicator of resistance.[6]

  • Genotypic Analysis (Sdh Gene Sequencing): If the phenotypic assay suggests resistance, the next step is to sequence the target genes (SdhB, SdhC, and SdhD) to identify known resistance-conferring mutations.[3][4]

Q2: What are the best methods for detecting specific mutations in the Sdh gene?

A2: Once you have isolated the fungal DNA, several molecular techniques can be employed:

  • Sanger Sequencing: This is the gold standard for identifying the specific nucleotide change. It involves PCR amplification of the Sdh gene fragments followed by sequencing.

  • PCR-RFLP (Restriction Fragment Length Polymorphism): If a mutation creates or abolishes a restriction enzyme site, this method can be a rapid and cost-effective screening tool.[7]

  • Allele-Specific PCR (AS-PCR): This technique uses primers designed to specifically amplify either the wild-type or the mutant allele, allowing for rapid detection.[7]

  • High-Resolution Melt (HRM) Analysis: This method can detect single nucleotide polymorphisms (SNPs) by analyzing the melting behavior of PCR products.[8]

  • Loop-Mediated Isothermal Amplification (LAMP): For rapid and field-deployable detection, LAMP assays can be designed to specifically amplify mutant alleles under isothermal conditions.[9]

Q3: I've identified a resistant strain. How do I quantify the level of resistance?

A3: The level of resistance is quantified by calculating the Resistance Factor (RF). This is determined by dividing the EC50 value of the resistant isolate by the EC50 value of a known susceptible (wild-type) isolate.

RF = EC50 (Resistant Isolate) / EC50 (Susceptible Isolate)

The RF provides a quantitative measure of the shift in sensitivity.[8]

Resistance LevelTypical Resistance Factor (RF) Range
Low2 - 10
Moderate10 - 100
High> 100
Very High> 1000[8]

Q4: Are there known fitness costs associated with SDHI resistance, and how can I measure them?

A4: Fitness costs are deleterious pleiotropic effects associated with a resistance mutation in the absence of the fungicide.[10] While some SDHI resistance mutations have been shown to have no significant fitness penalties, others may impact aspects of the pathogen's life cycle.[3][10] It is crucial to assess this, as it can influence the stability of resistance in a population.

Key Fitness Parameters to Measure: [10][11]

  • Mycelial Growth Rate: Compare the radial growth of resistant and sensitive isolates on fungicide-free media.

  • Spore Production and Germination: Quantify and compare the number of spores produced and their germination rate.

  • Pathogenicity/Aggressiveness: Inoculate a host plant with resistant and sensitive strains and measure disease development (e.g., lesion size, disease severity index).[3][10]

Q5: What are some in-vitro strategies to overcome or mitigate SDHI resistance in my experiments?

A5: Several strategies can be explored in a laboratory setting:

  • Fungicide Mixtures: Combining an SDHI with a fungicide that has a different mode of action can be effective against resistant strains.[12][13] This is a cornerstone of resistance management.[12][13][14][15][16]

  • Synergistic Combinations: Investigate potential synergistic effects between the SDHI and other compounds. This could involve using lower concentrations of both compounds to achieve the desired level of inhibition.[12]

  • Novel SDHI Analogs: If you are involved in drug development, designing novel pyrazole carboxamide derivatives that can bind effectively to the mutated SDH enzyme is a key strategy.[17][18] Molecular docking studies can aid in this process by predicting the binding affinity of new compounds to the mutated target.[1][17]

Experimental Protocols

This section provides detailed step-by-step methodologies for key experiments.

Protocol: Determination of EC50 using the Agar Dilution Method

This protocol is a standard method for assessing fungicide sensitivity.[19]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your pyrazole carboxamide fungicide (e.g., 10 mg/mL) in a suitable solvent like DMSO or acetone.

  • Working Solutions: Create a series of serial dilutions from the stock solution. The final concentrations in the agar should span a range that will produce a dose-response curve (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).

  • Medium Amendment: Prepare your fungal growth medium (e.g., Potato Dextrose Agar - PDA). After autoclaving and cooling to approximately 45-50°C, add the appropriate volume of each fungicide working solution to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.

  • Inoculation: Place a mycelial plug (e.g., 5-mm diameter) taken from the edge of an actively growing colony of your fungal isolate (both resistant and sensitive strains) onto the center of each amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for your fungus until the colony on the control plate has reached a significant diameter (e.g., 7 days).

  • Data Collection: Measure two perpendicular diameters of the mycelial growth on each plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.

  • EC50 Determination: Use statistical software (e.g., R with the 'drc' package, GraphPad Prism) to perform a non-linear regression analysis of the inhibition data versus the logarithm of the fungicide concentration to determine the EC50 value.[5]

Workflow: Identification and Characterization of SDHI Resistance

Caption: Experimental workflow for identifying and characterizing SDHI resistance.

Data Interpretation: Common Sdh Mutations

The table below summarizes some of the commonly reported mutations in the SdhB, SdhC, and SdhD subunits and their general impact on resistance. Note that the level of resistance can be species and compound-specific.[2][4]

Gene SubunitCommon MutationAssociated Resistance LevelExample Pathogens
SdhB H272Y/RHigh to Very HighBotrytis cinerea[4]
H277Y/RHighAlternaria alternata[4]
H278Y/RHighCorynespora cassiicola, Podosphaera xanthii[4]
SdhC H134RModerate to HighZymoseptoria tritici
G79RModerateZymoseptoria tritici
N85K/SLow to HighPassalora fulva[4]
T78IModeratePassalora fulva[4]
SdhD H134RModerateZymoseptoria tritici

Cross-resistance patterns among different SDHI fungicides can be complex; some mutations confer resistance to a broad range of SDHIs, while others may be more specific.[2][14]

References

  • Sang, H., & Lee, H. B. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease, 26(1), 1-8. [Link]

  • Fungicide Resistance Action Committee (FRAC). (2022). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. FRAC. [Link]

  • Ishii, H., et al. (2021). Identification of succinate dehydrogenase inhibitor-resistance mutations, T78I, N85K/S, and H151R, in the SdhC gene in the tomato leaf mold pathogen, Passalora fulva. Journal of Pesticide Science, 46(3), 246-253. [Link]

  • Torriani, S., et al. (2016). Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. IOBC-WPRS Bulletin, 118, 1-6. [Link]

  • Zhao, Y., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(40), 11068-11076. [Link]

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. [Link]

  • Rivera, V. V., & Secor, G. A. (2012). Fungicide resistance assays for fungal plant pathogens. Methods in molecular biology (Clifton, N.J.), 835, 349–357. [Link]

  • Zhao, Y., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed, 68(40), 11068-11076. [Link]

  • Forcelini, C. A. (2022). Carboxamides: Knowing more about these important fungicides. 3tentos. [Link]

  • Lee, Y. (2019). DEVELOPMENT OF MOLECULAR DETECTION SYSTEM FOR SDHI FUNGICIDE RESISTANCE AND FIELD ASSESSMENT OF SDHI FUNGICIDES ON SCLEROTINIA H. UMass ScholarWorks. [Link]

  • Lee, Y., et al. (2021). A Method for the Examination of SDHI Fungicide Resistance Mechanisms in Phytopathogenic Fungi Using a Heterologous Expression System in Sclerotinia sclerotiorum. Phytopathology, 111(5), 819-830. [Link]

  • Li, Y., et al. (2023). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. RSC Advances, 13(15), 10183-10190. [Link]

  • Michailides, T. J., & Ma, Z. (2005). Conventional and molecular assays aid diagnosis of crop diseases and fungicide resistance. California Agriculture, 59(2), 120-126. [Link]

  • Sapkota, S. (2015). Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide. Microbes Note. [Link]

  • van der Beek, L. F. (2024). Mechanisms and Impacts of succinate dehydrogenase inhibitor resistance in aspergillus fumigatus: exploring fitness costs and compensatory mutations. Wageningen University & Research eDepot. [Link]

  • Rivera, V. V. (2015). Fungicide Resistance Assays for Fungal Plant Pathogens. ResearchGate. [Link]

  • Pasche, J. S., & Gudmestad, N. C. (2020). Laboratory Methods for Evaluating Fungicide Resistance In Vitro. The American Phytopathological Society. [Link]

  • Lee, Y., et al. (2021). A Method for the Examination of SDHI Fungicide Resistance Mechanisms in Phytopathogenic Fungi Using a Heterologous Expression System in Sclerotinia sclerotiorum. APS Journals, 111(5), 819-830. [Link]

  • Pethybridge, S. J., et al. (2018). Significant Influence of EC50 Estimation by Model Choice and EC50 Type. Plant Disease, 102(2), 431-438. [Link]

  • Taylor, R., et al. (2019). Comparison of sensitivity to a range of fungicides in contemporary genotypes of Phytophthora infestans. AHDB Potatoes. [Link]

  • Leroux, P., et al. (2010). Exploring Mechanisms of Resistance to Respiratory Inhibitors in Field Strains of Botrytis cinerea, the Causal Agent of Gray Mold. Applied and Environmental Microbiology, 76(19), 6615-6630. [Link]

  • Torés, J. A., et al. (2021). Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain. Journal of Fungi, 7(9), 748. [Link]

  • Fan, Z., et al. (2022). Double Mutations in Succinate Dehydrogenase Are Involved in SDHI Resistance in Corynespora cassiicola. International Journal of Molecular Sciences, 23(2), 708. [Link]

  • Fungicide Resistance Action Committee (FRAC). (2013). The use of sensitivity baselines in fungicide resistance research and management. FRAC. [Link]

  • Pearce, T. L., et al. (2019). Multiple mutations across the succinate dehydrogenase gene complex are associated with boscalid resistance in Didymella tanaceti in pyrethrum. PLoS ONE, 14(6), e0218569. [Link]

  • Wang, Y., et al. (2024). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]

  • Bauske, J. A., & Gudmestad, N. C. (2018). Parasitic Fitness of Fungicide-Resistant and -Sensitive Isolates of Alternaria solani. Plant Disease, 102(5), 969-976. [Link]

  • CropLife Australia. (2019). Fungicide Resistance Management Strategies. CropLife Australia. [Link]

  • Couch, H. B. (2002). Strategies for preventing and managing fungicide resistance. Grounds Maintenance. [Link]

  • Estep, L. K., et al. (2015). A new method to measure EC50 reveals cultivar‐specific fungicide resistance and very high diversity within experimental field populations of Zymoseptoria tritici. Pest Management Science, 71(1), 131-140. [Link]

  • ADAMA. (n.d.). Managing Fungicide Resistance. ADAMA. [Link]

  • Chen, S., et al. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. Phytopathology®, 113(5), 820-833. [Link]

  • Tian, D., et al. (2003). The fitness costs to plants of resistance to pathogens. Nature, 423(6935), 74-77. [Link]

  • Agrogreat. (2024). Fungicide Resistance: Challenges and Strategies for Effective Disease Control. Agrogreat. [Link]

Sources

Technical Support Center: Refinement of Analytical Methods for Detecting Pyrazole Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the analysis of pyrazole metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methods. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust, reproducible, and reliable.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analytical challenges presented by pyrazole metabolites.

Q1: What are the primary challenges in developing analytical methods for pyrazole metabolites? A1: The primary challenges stem from the diverse physicochemical properties of pyrazole metabolites. Key issues include:

  • Polarity: Many pyrazole metabolites are small, polar molecules that exhibit poor retention on standard reversed-phase liquid chromatography (LC) columns, making them difficult to separate from the sample matrix.[1][2]

  • Isomerism: The synthesis of pyrazole-containing parent drugs can often result in regioisomers, which are notoriously difficult to separate due to their similar physical and chemical properties.[3][4] This challenge extends to their metabolites.

  • Matrix Effects: When analyzing biological samples (e.g., plasma, urine, tissue), co-eluting endogenous compounds can interfere with the ionization of the target metabolites in the mass spectrometer source, leading to signal suppression or enhancement.[5][6]

  • Stability: Pyrazole derivatives can be susceptible to degradation via oxidation, hydrolysis, or photodegradation, which must be controlled during sample collection, preparation, and storage.[7][8]

Q2: Which analytical technique is most suitable for pyrazole metabolite quantification: LC-MS or GC-MS? A2: For most drug metabolite analyses, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[9][10] It offers high sensitivity and selectivity and is well-suited for the polar, non-volatile nature of many metabolites without requiring chemical modification.[9] Gas Chromatography-Mass Spectrometry (GC-MS) can be used, but it often requires a derivatization step to increase the volatility and thermal stability of the polar metabolites.[11][12][13] This adds complexity and potential variability to the workflow.

Q3: What is method validation and why is it critical? A3: Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[14][15] It is a regulatory requirement and ensures the reliability and quality of bioanalytical data.[9][15] Key validation parameters include accuracy, precision, selectivity, linearity, range, and robustness.[9][15] For biomarker analysis, proper method validation should be carried out in early clinical studies to ensure the data is reliable for decision-making.[16]

Q4: How can I manage the tautomerism of N-unsubstituted pyrazoles during analysis? A4: N-unsubstituted pyrazoles can exist as a mixture of tautomers, especially in solution, which can complicate analysis.[7][17] To manage this, controlling the analytical conditions is key. Using aprotic solvents and maintaining a consistent, optimized pH in your mobile phase can help stabilize a single tautomeric form.[17] It's crucial to ensure these conditions are maintained from sample preparation through to analysis to achieve reproducible results.

Analytical Workflow for Pyrazole Metabolite Detection

The following diagram outlines a typical workflow for the development and validation of an LC-MS/MS method for pyrazole metabolite quantification.

D cluster_prep Phase 1: Sample Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Method Validation SampleCollection Sample Collection (Plasma, Urine, etc.) Stabilization Analyte Stabilization (pH adjustment, inhibitors) SampleCollection->Stabilization Extraction Extraction (PPT, LLE, or SPE) Stabilization->Extraction Reconstitution Reconstitution in LC-compatible solvent Extraction->Reconstitution ColumnSelection Column & Stationary Phase Selection Reconstitution->ColumnSelection MobilePhase Mobile Phase Optimization ColumnSelection->MobilePhase MSParams MS Parameter Tuning (MRM) MobilePhase->MSParams Validation Pre-Study Validation (ICH Q2(R1) Guidelines) MSParams->Validation SampleAnalysis In-Study Sample Analysis with QCs Validation->SampleAnalysis

Caption: General workflow for pyrazole metabolite analysis.

Troubleshooting Guide

This section provides solutions to specific issues encountered during method refinement.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape compromises resolution and integration accuracy. The cause can often be diagnosed by observing whether all peaks or only specific peaks are affected.[18]

Decision Tree for Peak Shape Troubleshooting

G Start Poor Peak Shape (Tailing/Fronting) AllPeaks Are ALL peaks tailing? Start->AllPeaks Yes SomePeaks Are only SOME peaks tailing? Start->SomePeaks No ExtraColumn Check for extra-column volume: - Improperly fitted connections - Tubing too long/wide AllPeaks->ExtraColumn FritBlockage Column contamination: - Partially plugged inlet frit AllPeaks->FritBlockage ColumnVoid Column void/degradation: - Mobile phase pH too high (>7) - Column aging AllPeaks->ColumnVoid SecondaryInt Secondary Interactions: - Analyte interacting with residual silanols SomePeaks->SecondaryInt Overload Mass Overload: - Peak fronting or shark-fin shape SomePeaks->Overload SolventMismatch Injection Solvent Mismatch: - Split or broad peaks SomePeaks->SolventMismatch FixConnections Solution: Remake fittings, use appropriate tubing. ExtraColumn->FixConnections FlushColumn Solution: Reverse flush column. Install in-line filter. FritBlockage->FlushColumn ReplaceColumn Solution: Replace column. Use pH-stable columns. ColumnVoid->ReplaceColumn ModifyMP Solution: Lower mobile phase pH (e.g., add 0.1% formic acid). Use end-capped column. SecondaryInt->ModifyMP ReduceConc Solution: Reduce sample concentration or injection volume. Overload->ReduceConc MatchSolvent Solution: Reconstitute sample in initial mobile phase or a weaker solvent. SolventMismatch->MatchSolvent

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enhancing the selectivity of N,1,3-trimethyl-1H-pyrazole-5-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as an interactive Technical Support Center. It is designed for medicinal chemists and lead optimization scientists encountering selectivity bottlenecks with N,1,3-trimethyl-1H-pyrazole-5-carboxamide scaffolds.[1]

Ticket ID: PYR-SEL-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary: The Selectivity Paradox

The This compound core is a privileged scaffold in both agrochemistry (SDH inhibitors) and oncology (Kinase inhibitors).[1] However, its compact, planar nature often leads to promiscuity .

Users typically encounter three specific failure modes:

  • Regioisomeric Contamination: Inadvertent synthesis of the 1,5-dimethyl isomer, which has a distinct biological profile.[1]

  • Off-Target Mitochondrial Toxicity: The core mimics ubiquinone, causing unintended inhibition of mammalian Complex II (SDH) when targeting kinases.[1]

  • Metabolic Liability: The exposed N-methyl amide is a "soft spot" for rapid N-demethylation by CYPs.

Module 1: Synthetic Integrity & Regiocontrol

"My SAR data is inconsistent. Some batches are active, others are dead."

Diagnosis

You likely have regioisomeric drift . The condensation of methylhydrazine with unsymmetrical 1,3-diketones (like 2,4-dioxopentanoate derivatives) produces a mixture of 1,3-dimethyl (desired) and 1,5-dimethyl (undesired) isomers.[1] These isomers are difficult to separate by standard flash chromatography due to similar polarity.

Troubleshooting Protocol: Regioselective Synthesis

To guarantee the 1,3-dimethyl-5-carboxamide geometry, you must control the condensation kinetics.[1]

Step-by-Step Resolution:

  • Avoid Free Hydrazine: Do not use methylhydrazine free base directly in ethanol at reflux. This favors the thermodynamic product (often the wrong isomer depending on sterics).

  • Solvent Switch: Use fluorinated alcohols (TFE or HFIP).[1] The hydrogen bond donating ability of TFE activates the carbonyl adjacent to the less hindered site, directing the hydrazine attack.

  • The "Flash-Cool" Technique:

    • Dissolve diketone in ethanol at -78°C .

    • Add methylhydrazine dropwise.

    • Allow to warm slowly to 0°C, then quench immediately.

    • Why? Kinetic control favors the attack of the more nucleophilic nitrogen (NH2) on the most electrophilic carbonyl.

Workflow Visualization

The following diagram illustrates the decision matrix for ensuring regiochemical purity.

RegioControl Start Start: Methylhydrazine + 2,4-Dioxo Ester ConditionA Condition A: EtOH, Reflux Start->ConditionA Standard ConditionB Condition B: TFE or Low Temp (-78°C) Start->ConditionB Optimized Mix Mixture (1,3 + 1,5) Hard to Purify ConditionA->Mix Pure High Regioselectivity (1,3-Isomer favored) ConditionB->Pure Validation Validate via NOESY NMR (N-Me to C4-H correlation) Mix->Validation Pure->Validation

Caption: Figure 1. Kinetic vs. Thermodynamic control pathways for pyrazole synthesis. TFE = Trifluoroethanol.[1][2]

Module 2: Enhancing Selectivity via C4-Functionalization

"My compound hits the target but also inhibits CYP450s and off-target kinases."

Diagnosis

The C4 position of the pyrazole ring is often left unsubstituted (H). This leaves a "hole" in the scaffold that fails to exploit specific hydrophobic pockets in the target protein, leading to poor discrimination. Furthermore, the electron-rich pyrazole ring can be prone to oxidative metabolism.

The Solution: The "Halogen Scan"

Modifying the C4 position is the highest-yield strategy for tuning selectivity without destroying potency.

Substituent at C4Electronic EffectSelectivity ImpactRecommended For...
Hydrogen (H) NeutralLow (Baseline)Initial screening only.
Fluorine (F) e- WithdrawingMetabolic Stability. Blocks oxidation at C4.[1] Lowers pKa of NH (if present nearby).Reducing CYP inhibition.
Chlorine (Cl) e- Withdrawing + LipophilicFill Hydrophobic Pockets. The "Sigma Hole" can engage in halogen bonding with backbone carbonyls.[1]Kinase selectivity (e.g., differentiating JAK isoforms).[1]
Methyl (CH3) e- Donating + StericTwisting. Forces the amide out of planarity, disrupting binding to flat off-targets.[1]Reducing general toxicity.
Experimental Protocol: C4-Chlorination

Context: Electrophilic aromatic substitution on the pyrazole core.

  • Reagent: N-Chlorosuccinimide (NCS).[1]

  • Solvent: DMF (promotes polar transition state).

  • Temperature: 60°C.

  • Workup: Pour into ice water; filter precipitate.

  • QC Check: Verify loss of the C4 proton singlet in 1H-NMR (typically around 6.5-7.0 ppm).

Module 3: The "Amide-Tail" Modification (Scaffold Hopping)

"The N-methyl group is too small. I need to grow the molecule for potency, but I'm inducing toxicity."

Diagnosis

The N,1,3-trimethyl configuration represents a "fragment."[1] To achieve high affinity, you must extend the amide nitrogen. However, simply adding a lipophilic chain (e.g., N-phenyl) often creates a mimic of Ubiquinone , leading to inhibition of mitochondrial Complex II (SDH) in mammalian cells—a major cause of cardiotoxicity in drug development.

Troubleshooting Guide: Breaking the SDH Homology

To enhance selectivity against mammalian SDH while maintaining target affinity:

  • The "Elbow" Strategy: Instead of a direct N-Aryl bond, insert a flexible linker or a steric block.

    • Change:-NH-Ph

      
      -NH-CH(CH3)-Ph (Chiral ethyl linker).
      
    • Effect: The branching methyl group creates a steric clash in the tight SDH quinone-binding pocket but is often tolerated in kinase ATP pockets.

  • Fluorination of the Tail:

    • Replace terminal alkyls with difluoromethyl (-CF2H) or trifluoroethyl .

    • Effect: Reduces lipophilicity (LogD) while maintaining bulk, lowering non-specific binding and hERG liability.

Selectivity Optimization Logic

SelectivityLogic Issue Issue: High Off-Target Toxicity (Mammalian SDH / Cytotoxicity) Check Check Linker Structure Issue->Check DirectAryl Direct N-Aryl Amide? (Planar/Rigid) Check->DirectAryl Strategy1 Strategy: Introduce 'Elbow' (Add alpha-methyl or methylene) DirectAryl->Strategy1 Yes Strategy2 Strategy: Ortho-Substitution on Aryl Ring DirectAryl->Strategy2 Alternative Outcome Outcome: Twisted Conformation Reduces SDH binding Strategy1->Outcome Strategy2->Outcome

Caption: Figure 2. Structural modifications to disrupt planar binding modes associated with mitochondrial toxicity.

Frequently Asked Questions (FAQ)

Q: How do I distinguish the 1,3-dimethyl isomer from the 1,5-dimethyl isomer by NMR? A: Use 1D-NOESY .[1] Irradiate the N-methyl signal.

  • 1,3-isomer: You will see a NOE enhancement of the C4-H proton (or C4-substituent) and potentially the C3-Methyl. You will not see enhancement of the amide NH or the amide side chain.

  • 1,5-isomer: The N-methyl is spatially close to the Carboxamide group. You may see NOE enhancement of the amide NH.

Q: My compound has low solubility after adding the C4-Chlorine. What now? A: Halogenation increases LogP (lipophilicity).[1] To counteract this, perform a "Solubility Rescue" on the amide tail:

  • Incorporate a morpholine or piperazine solubilizing group at the terminal position of the amide chain.

  • Replace the N-methyl of the amide with a polar isostere, such as an oxetane-3-yl group.

Q: Why is my N,1,3-trimethyl compound inactive in cell assays despite good enzymatic potency? A: This is likely an efflux problem. Small, planar pyrazoles are excellent substrates for P-gp (P-glycoprotein) transporters.

  • Fix: Increase the Fsp3 (fraction of sp3 carbons). Add saturation to the ring system attached to the amide (e.g., use a cyclohexyl instead of a phenyl group).

References

  • Regioselective Synthesis of Pyrazoles: Deng, X., & Mani, N. S. (2008).[1][2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.

  • SDH Inhibitor Design & Selectivity: Zhang, R., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives. Journal of Agricultural and Food Chemistry.

  • Kinase Inhibitor Scaffold Hopping: Cai, X., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules.

  • Mitochondrial Toxicity of Pyrazole Carboxamides: Le, T. G., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry.

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strategies to reduce the mammalian toxicity of pyrazole-5-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Strategies to Reduce Mammalian Toxicity of Pyrazole-5-Carboxamides

Ticket ID: PYR-TOX-OPT-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Introduction: The Toxicity Paradox

You are likely accessing this guide because your pyrazole-5-carboxamide lead compounds—while potent against fungal pathogens (SDHI activity) or specific kinase targets—are failing safety screens. The most common failure modes for this chemotype are acute hepatotoxicity and unexpected lethality in rodent models .

The Root Cause: While designed to target fungal Succinate Dehydrogenase (SDH, Complex II), pyrazole-5-carboxamides frequently exhibit "dirty" pharmacology by:

  • Cross-species inhibition: Binding to mammalian SDH due to high active site conservation.

  • Off-target Complex I inhibition: Acting as unintended inhibitors of NADH:ubiquinone oxidoreductase (Complex I), leading to profound mitochondrial dysfunction and ROS generation.[1]

  • Metabolic activation: Rapid oxidative metabolism of alkyl chains into toxic reactive intermediates.

This guide provides a modular troubleshooting framework to engineer out these liabilities while retaining primary potency.

Module 1: Structural Engineering for Selectivity (The "Hardware" Fixes)

Issue: Your compound inhibits mammalian mitochondria with similar potency to the target (fungal/pest) mitochondria.

Strategy 1.1: Exploiting the Ubiquinone Binding Pocket (Q-site) Divergence

The mammalian and fungal SDH Q-sites differ subtly in volume and hydrophobicity. You must introduce steric clashes that the mammalian enzyme cannot accommodate.

Protocol:

  • The Ortho-Clash Method: Introduce bulky substituents (e.g., -Cl, -CF3) at the ortho-position of the N-phenyl ring (if present).

    • Mechanism:[2][3] This forces the phenyl ring to twist out of coplanarity with the amide bond. Mammalian SDH often requires a flatter conformation for binding compared to fungal SDH.

  • Pyrazole Core Substitution: Switch from a simple 1-methyl pyrazole to a 1-difluoromethyl (

    
    ) or introduce a halogen at the 4-position of the pyrazole.
    
    • Caution: While

      
       is standard for potency (hydrogen bond donor capability), it increases lipophilicity. Balance this with Strategy 2.1.
      
Strategy 1.2: Mitigating Complex I Inhibition

Recent data indicates that acute mammalian lethality in this class often stems from Complex I inhibition, not Complex II.

Troubleshooting Steps:

  • Diagnosis: Does your compound suppress respiration even when Succinate is provided as a substrate? If yes, you are inhibiting Complex II. If respiration is restored by Succinate but blocked by Malate/Glutamate, you are inhibiting Complex I.

  • Solution: Discupt the long, linear lipophilic topology required for the Complex I ubiquinone tunnel.

    • Action: Introduce "kinks" in the N-alkyl or N-aryl tail.

    • Action: Reduce overall lipophilicity (LogP < 3.5). Complex I inhibitors are notoriously lipophilic.

Module 2: Metabolic Stability & Hepatotoxicity (The "Software" Fixes)

Issue: Compound shows rapid clearance or generates toxic metabolites in liver microsomes.

Strategy 2.1: Blocking Metabolic "Soft Spots"

Pyrazole-5-carboxamides often contain alkyl chains that are sites of rapid CYP450 oxidation.

Vulnerable MoietyMetabolic RiskStructural Fix (Bioisostere)
Terminal Methyl (-CH3) Rapid oxidation to -COOH (inactive/toxic)Replace with -CF3 or Cyclopropyl
Benzylic Carbon Hydroxylation/OxidationBlock with gem-dimethyl or Fluorine
Phenyl Ring Para-hydroxylationBlock para-position with -F or -Cl
Strategy 2.2: Reducing Lipophilicity (LogP Optimization)

High LogP (>4.0) drives the compound into the mitochondrial membrane, increasing off-target residence time.

  • Target: Aim for LogD (pH 7.4) between 2.0 and 3.5 .

  • Modification: Introduce polar heteroatoms (N, O) into the side chains. For example, replace a phenyl ring with a pyridine or pyrimidine. This reduces LogP and often improves metabolic stability simultaneously.

Module 3: Visualization of Optimization Workflow

The following diagram illustrates the decision tree for optimizing pyrazole-5-carboxamides, specifically filtering for mitochondrial safety.

OptimizationWorkflow Start Hit Compound (Pyrazole-5-carboxamide) Screen1 Primary Screen (Target Potency) Start->Screen1 ToxCheck Mitochondrial Tox Screen (Mammalian Cell Line) Screen1->ToxCheck Potent Hits Decision1 Is Mammalian IC50 < 10µM? ToxCheck->Decision1 MechCheck Mechanism of Toxicity? (Seahorse Assay) Decision1->MechCheck Yes (Toxic) MetabCheck Metabolic Stability (Microsomes) Decision1->MetabCheck No (Safe) Complex1 Complex I Inhibition (NADH-driven) MechCheck->Complex1 Malate/Glu Blocked Complex2 Complex II Inhibition (Succinate-driven) MechCheck->Complex2 Succinate Blocked Fix1 Strategy: Break Planarity Reduce Lipophilicity Complex1->Fix1 Fix2 Strategy: Steric Clashes (Ortho-substitution) Complex2->Fix2 Fix1->Screen1 Re-synthesis Fix2->Screen1 Re-synthesis FinalCand Lead Candidate (High Selectivity) MetabCheck->FinalCand Stable

Caption: Iterative optimization cycle distinguishing between Complex I and Complex II mediated toxicity pathways.

Module 4: Experimental Validation Protocols

Protocol A: Differential Mitochondrial Respiration Assay (Seahorse XF)

Purpose: To distinguish between Complex I and Complex II inhibition.

  • Cell Prep: Seed HepG2 cells (20,000/well) in XF microplates.

  • Permeabilization: Use Plasma Membrane Permeabilizer (PMP) to allow direct access to mitochondria.

  • Complex I Test:

    • Substrate: Pyruvate/Malate (10 mM).

    • Injection A: Test Compound (Titration).

    • Result: Decrease in OCR indicates Complex I inhibition.

  • Complex II Test:

    • Substrate: Succinate (10 mM) + Rotenone (2 µM, to block Complex I).

    • Injection A: Test Compound.

    • Result: Decrease in OCR indicates Complex II (SDH) inhibition.

  • Interpretation: A "Clean" candidate inhibits the fungal target but shows IC50 > 50µM in both mammalian assays above.

Protocol B: The "Glu/Gal" Switch Assay

Purpose: Rapid high-throughput screen for mitochondrial toxicity.

  • Setup: Culture two sets of cells (e.g., HepG2).

    • Set A: High Glucose media (Glycolytic energy production).

    • Set B: Galactose media (Forces oxidative phosphorylation).

  • Treatment: Incubate with compound for 24h.

  • Readout: Measure ATP or viability (CellTiter-Glo).

  • Calculation: Calculate the Mitochondrial Tox Index (MTI) :

    
    
    
    • Threshold: An MTI > 0.5 indicates significant mitochondrial toxicity.

Frequently Asked Questions (FAQ)

Q1: My compound has a difluoromethyl (


) group. Is this causing the toxicity? 
A:  Not directly. The 

group is crucial for hydrogen bonding in the active site. However, it increases lipophilicity compared to a methyl group. If your toxicity is driven by membrane accumulation, try balancing the

with a polar group elsewhere on the molecule (e.g., a pyrimidine ring instead of a phenyl ring).

Q2: Why do mice die acutely (within hours) at high doses? A: This is a hallmark of Complex I inhibition . Unlike SDH inhibition (which is slower to manifest), blocking Complex I shuts down the entire electron transport chain immediately. Check your compound against Rotenone in a competitive binding assay.

Q3: Can I use prodrugs to reduce toxicity? A: Yes. If the toxicity is due to the active amide accumulating in the liver, you can mask the N-H of the amide with a metabolically labile group (e.g., an acyloxymethyl group). This alters the physicochemical properties during distribution and releases the active drug only upon enzymatic cleavage.

References

  • Preston, S., et al. (2021).[4] "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity."[4][5][6][7][8] Journal of Medicinal Chemistry. [Link][7][8]

  • Bénit, P., et al. (2019).[9] "Evolutionarily conserved susceptibility of the mitochondrial respiratory chain to SDHI fungicides and its relationship to mitochondrial dysfunction." PLOS ONE. [Link]

  • Glusac, J., et al. (2018). "Succinate Dehydrogenase Inhibitors (SDHIs): A Review of the Structure-Activity Relationship." Bioorganic & Medicinal Chemistry. [Link]

  • Rhein, V., et al. (2023). "Differential Effects of Mitochondrial Complex I Inhibitors on Production of Reactive Oxygen Species." Toxicology in Vitro. [Link]

Sources

Validation & Comparative

Cross-Validation of Analytical Techniques for Pyrazole Compound Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, cross-validated analytical framework for pyrazole compounds, designed for researchers requiring absolute data integrity in drug development.

Executive Summary: The Orthogonal Imperative

Pyrazole derivatives are privileged scaffolds in medicinal chemistry (e.g., Celecoxib, Crizotinib), yet they present unique analytical challenges. Their amphoteric nature and rapid annular tautomerism (N-H proton migration) often lead to peak broadening in chromatography and ambiguous signal integration in spectroscopy.

Relying on a single analytical technique is a liability. Cross-validation —the use of orthogonal methods to verify analytical results—is not merely a regulatory box to check; it is the only safeguard against "silent" errors like co-elution or ionization suppression. This guide establishes a validated workflow comparing HPLC-UV , LC-MS/MS , and NMR , demonstrating how to leverage their distinct physical principles to build a self-validating analytical system.

Methodological Landscape & Comparative Analysis

We evaluate three primary techniques. The selection depends on the "Analytical Phase": Structural Confirmation (NMR), Routine Quantitation (HPLC-UV), or Trace Impurity Profiling (LC-MS/MS).

Table 1: Performance Metrics Comparison
FeatureHPLC-UV (DAD) LC-MS/MS (QqQ) NMR (

H,

C)
Primary Utility Routine Assay & Purity (High Conc.)Trace Impurities & MetabolitesStructural Elucidation & Tautomer Ratio
Specificity Moderate (Chromophore dependent)High (Mass-to-charge ratio)Absolute (Chemical environment)
Sensitivity (LOD)



(Low sensitivity)
Linearity Range

orders of magnitude

orders
N/A (Quantitative NMR is possible but niche)
Pyrazole Risk Co-elution: Tautomers may split peaks or broaden signals.Matrix Effects: Ion suppression in complex media.Solvent Dependency: Chemical shifts vary significantly with solvent polarity.
Technical Deep Dive[1]
  • HPLC-UV: The workhorse for purity. However, pyrazoles often lack strong chromophores unless substituted with aryl groups. Critical Limitation: UV cannot distinguish between a target pyrazole and a co-eluting impurity with a similar

    
     (e.g., a regioisomer).
    
  • LC-MS/MS: The solution to UV's "blind spots."[1] By monitoring specific Multiple Reaction Monitoring (MRM) transitions (e.g.,

    
    ), it filters out co-eluting interferences.
    
  • NMR: The only method that can definitively resolve the 3-substituted vs. 5-substituted tautomer equilibrium , which is solvent-dependent and critical for binding affinity studies.

Cross-Validation Strategy: The "Triangulation" Workflow

To ensure scientific integrity, we employ a Triangulation Strategy . We do not simply run three methods; we use the output of one to validate the assumptions of another.

The Logic of Causality
  • NMR validates the Reference Standard: Before HPLC quantitation, NMR confirms that the "99% pure" standard isn't actually a salt form or a solvate, which would skew the gravimetric preparation of HPLC standards.

  • LC-MS validates the HPLC Purity: An HPLC peak may look pure (single peak). We inject the same sample into LC-MS. If the MS shows two distinct masses under that single UV peak, the HPLC method is invalid (non-specific).

  • HPLC validates the LC-MS Quantitation: LC-MS is prone to ionization saturation. We cross-check high-concentration samples with HPLC to ensure the MS response hasn't plateaued (non-linear).

Visualization: Cross-Validation Workflow

The following diagram illustrates the decision matrix for validating a pyrazole analytical method.

CrossValidation RawSample Raw Pyrazole Sample NMR 1. NMR Spectroscopy (Structural ID & Tautomer Check) RawSample->NMR Decision1 Is Structure Confirmed? NMR->Decision1 HPLC 2. HPLC-UV (DAD) (Purity & Assay) Decision2 Peak Purity > 99%? HPLC->Decision2 LCMS 3. LC-MS/MS (Orthogonal Impurity Check) Decision3 Hidden Mass Detected? LCMS->Decision3 Decision1->RawSample No (Resynthesize) Decision1->HPLC Yes Decision2->LCMS Yes Refine Refine Separation (Change pH/Column) Decision2->Refine No (Split Peaks) Valid METHOD VALIDATED Release for QC Decision3->Valid No (Clean Spectrum) Decision3->Refine Yes (Co-elution found) Refine->HPLC Retest

Caption: Figure 1. Iterative cross-validation workflow. NMR confirms identity, HPLC establishes baseline purity, and LC-MS acts as the final "truth" detector for hidden impurities.

Experimental Protocols

These protocols are designed to be self-validating . Protocol A (HPLC) includes a "Peak Purity" check, and Protocol B (LC-MS) includes an "Ion Ratio" check.

Protocol A: HPLC-UV for Routine Quantitation

Use this for: Batch release, stability testing, and assay.

  • Instrument: Agilent 1290 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
    • Why: Pyrazoles are polar; a standard C18 retains them well only if the pH is controlled to suppress ionization.

  • Mobile Phase:

    • A:

      
       Trifluoroacetic Acid (TFA) in Water.[2]
      
    • B: Acetonitrile (ACN).[3]

    • Note: TFA sharpens peaks by suppressing silanol interactions but can suppress MS signals. Do not use this stream for LC-MS.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold to elute salts).

    • 2–15 min: 5%

      
       95% B (Linear gradient).
      
    • 15–20 min: 95% B (Wash).

  • Detection:

    
     (Aromatic ring) and 
    
    
    
    (Amide/backbone).
  • Self-Validation Step: Enable 3D Spectral Scanning . Compare the UV spectrum at the upslope, apex, and downslope of the main peak. If they differ, a co-eluting impurity is present.

Protocol B: LC-MS/MS for Orthogonal Validation

Use this for: Confirming HPLC peak purity and detecting trace impurities.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.

  • Mobile Phase (MS Compatible):

    • A:

      
       Formic Acid in Water (Volatile buffer).
      
    • B:

      
       Formic Acid in Acetonitrile.
      
    • Crucial Change: We replaced TFA with Formic Acid to prevent signal suppression.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
    • Mechanism:[4][5] Pyrazoles are basic (pKa

      
       for conjugate acid); they protonate easily.
      
  • Source Parameters:

    • Curtain Gas: 35 psi.

    • IonSpray Voltage: 5500 V.

    • Temperature:

      
      .
      
  • Self-Validation Step (Ion Ratio): Monitor two transitions for the analyte (Quantifier and Qualifier).

    • Transition 1 (Quant):

      
       (Highest intensity).
      
    • Transition 2 (Qual):

      
      .
      
    • Rule: The ratio of Transition 1/Transition 2 must be constant (

      
      ). If the ratio shifts in a sample, an interference is distorting the data.
      

Data Synthesis: Case Study

The following table represents a synthesized dataset demonstrating why cross-validation is necessary.

Scenario: A researcher synthesized a novel pyrazole derivative.

  • HPLC Result: Shows 99.2% purity.

  • LC-MS Result: Shows 94.5% purity.

Table 2: Cross-Validation Data Synthesis
Sample IDHPLC-UV Purity (254 nm)LC-MS Purity (TIC)Discrepancy AnalysisAction Taken
PYR-001 99.2%94.5%Significant. MS detected an impurity (

) co-eluting at 7.4 min.
Impurity identified as methylated byproduct. Gradient slope flattened to separate peaks.
PYR-002 98.1%98.3%Negligible. Methods correlate well.Method validated for this synthesis route.
PYR-003 95.0%99.0%Inverse. UV shows impurity, MS does not.Impurity is likely an inorganic salt or UV-active plasticizer (MS silent).

Interpretation: In Sample PYR-001, the "M+14" suggests a methylated impurity (common in pyrazole synthesis). It has a similar structure and UV spectrum to the parent, causing it to merge in HPLC. Mass spectrometry resolved it because of the mass difference. This proves that HPLC alone would have released an impure batch.

References

  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism of NH-pyrazoles. Bohrium. Retrieved from [Link]

  • Holzgrabe, U. (2025). Validation of Analytical Methods: ICH and USP Guidelines. PharmaGuru. Retrieved from [Link]

  • Journal of Chromatography Science. (2015). Determination of pyrazole and pyrrole pesticides in environmental water samples by SPE-HPLC. Retrieved from [Link]

  • Pure Synth. (2025).[6] LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Retrieved from [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Handling & Disposal of N,1,3-Trimethyl-1H-pyrazole-5-carboxamide

[1]

Executive Summary & Immediate Action

N,1,3-trimethyl-1H-pyrazole-5-carboxamide is a functionalized heterocyclic amide commonly used as a pharmaceutical intermediate or agrochemical building block.[1] Based on Structure-Activity Relationship (SAR) data for the pyrazole-5-carboxamide class, this compound is classified as an Organic Irritant with potential acute oral toxicity.[1]

Primary Disposal Directive:

  • Method: High-temperature incineration equipped with nitrogen oxide (NOx) scrubbers.[1]

  • Prohibition: Do NOT dispose of down drains.[1][2][3][4] Do NOT mix with strong oxidizers or acids.[1][5]

  • Immediate Hazard: Skin/Eye Irritant (H315, H319), Harmful if Swallowed (H302).[1][2][3][6]

Chemical Identification & Hazard Profile

Before initiating disposal, verify the material identity.[1] As a specific isomer, this compound shares a hazard profile with homologous pyrazole carboxamides.[1]

ParameterSpecification
Chemical Name This compound
Functional Class Heterocyclic Amide / Pyrazole Derivative
Physical State Solid (Crystalline powder)
Molecular Formula C₈H₁₃N₃O (Calculated based on structure)
Hazard Pictograms GHS07 (Exclamation Mark)
Signal Word WARNING
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][3][6][7]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[1]

Waste Classification & Decision Logic

Proper disposal requires segregation based on physical state and solvent compatibility.[1][5] The following logic gate ensures compliance with RCRA (US) and EWC (EU) standards.

Figure 1: Waste Stream Decision Matrix

DisposalLogicStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid / PowderStateCheck->IsSolidIsLiquidSolution / Mother LiquorStateCheck->IsLiquidSolidPkgDouble Bag (LDPE)Label: 'Toxic Organic Solid'IsSolid->SolidPkgSolidDestDestruction:High-Temp IncinerationSolidPkg->SolidDestHalogenCheckContains HalogenatedSolvents? (DCM, Chloroform)IsLiquid->HalogenCheckHaloYesStream A: Halogenated Waste(Segregate Strictly)HalogenCheck->HaloYesYesHaloNoStream B: Non-Halogenated Organic(Acetone, MeOH, DMSO)HalogenCheck->HaloNoNoLiquidDestDestruction:Fuel Blending / IncinerationHaloYes->LiquidDestHaloNo->LiquidDest

Caption: Logical workflow for segregating pyrazole waste streams to ensure compatibility with incineration facilities.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stock, contaminated solids, spill cleanup residues.[1]

  • PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask (or fume hood operation).[1]

  • Containerization:

    • Use a wide-mouth high-density polyethylene (HDPE) jar or double-line a fiber drum with 6-mil LDPE bags.[1]

    • Do not use metal containers if the solid is damp or acidic.[1]

  • Labeling:

    • Affix a hazardous waste label.[1][8][9]

    • Constituents: "this compound - 99%".[1]

    • Hazard Check: Toxic, Irritant.[1][2][3][6]

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Solutions)

Applicability: Mother liquors, HPLC waste, dissolved samples.[1]

  • Solvent Compatibility Check:

    • Ensure the pyrazole is dissolved in a compatible solvent.[1]

    • Preferred: Methanol, Ethanol, Acetone, DMSO.[1]

    • Avoid: Mixing with nitric acid or strong peroxides (risk of energetic decomposition).[1]

  • Segregation:

    • Non-Halogenated: If dissolved in alcohols/ketones, place in the "Non-Halogenated Organic" carboy.

    • Halogenated: If dissolved in DCM/Chloroform, place in the "Halogenated" carboy.[1]

  • Rinsing:

    • Triple-rinse empty original containers with a minimal amount of acetone.[1]

    • Add rinsate to the liquid waste container.[1]

    • Deface the original label and dispose of the empty container as non-hazardous trash (or glass recycling if permitted by local EHS).[1]

Spill Contingency & Emergency Response

In the event of a spill, immediate containment is necessary to prevent environmental contamination.[1][10] The amide bond is relatively stable, but the pyrazole ring can be toxic to aquatic life.[1]

Figure 2: Spill Response Workflow

SpillResponseAlertSpill DetectedAssessAssess Volume & Hazard(Is it >100g or outside hood?)Alert->AssessMajorMajor Spill:Evacuate & Call EHSAssess->MajorYes (High Risk)MinorMinor Spill:Proceed to CleanAssess->MinorNo (Low Risk)PPEDon PPE:Nitrile Gloves, Goggles, Lab CoatMinor->PPEContainContainment:Cover with absorbent padsor damp paper towel (solids)PPE->ContainCleanCleanup:Sweep/Wipe -> Bag -> LabelContain->CleanDeconDecontamination:Wash surface with soap/waterClean->Decon

Caption: Operational workflow for managing spills of this compound in a laboratory setting.

Regulatory Framework & Compliance

United States (RCRA)[1]
  • Status: This specific compound is likely not P-listed or U-listed by name.

  • Classification: It falls under "Process Waste" or "Characteristic Waste" if it exhibits toxicity characteristics.[1]

  • Generator Requirement: Must be characterized by the generator. Treat as Hazardous Waste (Code D001 for ignitable solvents or unlisted toxic waste).[1]

European Union (EWC)[1]
  • Waste Code:

    • 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[1]

    • 07 05 04 *: Other organic solvents, washing liquids and mother liquors.[1]

References

  • PubChem. (2023).[1] 1H-Pyrazole-5-carboxamide Compound Summary. National Library of Medicine.[1] [Link]

  • US EPA. (2023). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. [Link][1]

  • European Chemicals Agency (ECHA). (2023).[1] Guidance on the classification and labelling of waste. [Link][1]

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling N,1,3-trimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. N,1,3-trimethyl-1H-pyrazole-5-carboxamide, a member of the pyrazole carboxamide class, represents a category of compounds with significant potential in medicinal chemistry. Ensuring the safety of our researchers is paramount. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this and structurally related compounds. Our approach is grounded in a thorough understanding of potential hazards and a commitment to creating a self-validating system of safety protocols.

Core Principles of Chemical Safety: A Proactive Stance

The foundation of laboratory safety lies in a multi-layered defense strategy. PPE is the final, critical barrier between the researcher and potential chemical exposure. This guide is built upon the core principles outlined by the Occupational Safety and Health Administration (OSHA), which mandates that employers provide appropriate PPE for their employees and that employees are trained on its proper use.[6][7][8]

Essential Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with its structural class.

PPE ComponentSpecificationsRationale for Use
Hand Protection Nitrile or Neoprene Gloves (minimum 0.11 mm thickness)Provides a chemical-resistant barrier to prevent skin contact.[9] Pyrazole and carboxamide compounds can cause skin irritation.[1][2]
Eye and Face Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. A face shield should be used when there is a significant risk of splashing.[9][10]Protects against accidental splashes and airborne particles that could cause serious eye irritation.[1][2][5]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[9][11]
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be required for procedures with a high potential for aerosol or dust generation.[1][9][12][13]Minimizes the inhalation of any dust or vapors, as pyrazole derivatives may cause respiratory irritation.[1][5]
Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict, sequential protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.

Donning PPE Workflow:

Caption: Sequential process for correctly putting on PPE.

Doffing PPE Workflow:

Caption: Sequential process for safely removing PPE to avoid contamination.

Operational Plan: Engineering Controls and Work Practices

Beyond PPE, a comprehensive safety strategy incorporates engineering controls and established work practices.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][13] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[12][13]

  • Work Practices:

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

    • Avoid eating, drinking, or smoking in the laboratory.[1][14]

    • Keep containers of this compound tightly closed when not in use.[12]

Disposal Plan: Managing Contaminated Materials

The proper disposal of contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Contaminated PPE: Dispose of used gloves and any other disposable PPE in a designated hazardous waste container.[9][15]

  • Chemical Waste: All solid and liquid waste containing this compound must be collected in clearly labeled, sealed hazardous waste containers.[9][15] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Spill Management: In the event of a spill, immediately alert personnel in the area and evacuate if necessary. Wearing the appropriate PPE, contain and clean up the spill using an inert absorbent material. Collect all contaminated materials in a sealed container for hazardous waste disposal.[13][15]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound and other novel compounds, fostering a culture of safety and scientific excellence within the laboratory.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

  • Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Labelmaster. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - September 2010 Edition. J. J. Keller. [Link]

  • Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. MED-TEST. [Link]

  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Cole-Parmer. [Link]

  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. [Link]

  • Safety Data Sheet - 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. Thermo Fisher Scientific. [Link]

  • Safe handling of hazardous drugs. PMC. [Link]

  • Safety Data Sheet - NeoRad U-25-20D. Covestro Solution Center. [Link]

  • MSDS of 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Capot Chemical. [Link]

  • Chemical Safety and Waste Management Manual. [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,1,3-trimethyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N,1,3-trimethyl-1H-pyrazole-5-carboxamide

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.